molecular formula C11H11ClN2 B046364 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole CAS No. 916766-83-1

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Cat. No.: B046364
CAS No.: 916766-83-1
M. Wt: 206.67 g/mol
InChI Key: YLJMPTWMRVXTQQ-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole is a versatile and high-value chemical building block designed for advanced research applications, particularly in medicinal chemistry and organic synthesis. Its core structural feature is the presence of a reactive chloromethyl group attached to a phenyl ring, which is further functionalized with a 1-methyl-1H-pyrazole heterocycle. This chloromethyl moiety serves as an excellent electrophilic handle, allowing for facile functionalization through nucleophilic substitution reactions (e.g., with amines, thiols, or carboxylates) to generate a diverse array of more complex derivatives. This makes it an indispensable intermediate in the synthesis of targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-[4-(chloromethyl)phenyl]-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJMPTWMRVXTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640191
Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
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Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-83-1
Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
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Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the synthesis of the pyrazole core via a condensation reaction, followed by a free-radical chlorination of the benzylic methyl group. This guide includes detailed experimental protocols, tabulated quantitative data, and graphical representations of the synthesis and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the 1-methyl-3-(p-tolyl)-1H-pyrazole core. This is accomplished by the condensation of 4'-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate enaminone, which is then cyclized with methylhydrazine. The second step is the selective chlorination of the benzylic methyl group of the tolyl substituent using N-chlorosuccinimide (NCS) under free-radical conditions to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Core Synthesis cluster_step2 Step 2: Benzylic Chlorination 4_methylacetophenone 4'-Methylacetophenone enaminone 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one 4_methylacetophenone->enaminone DMF-DMA, Reflux pyrazole_intermediate 3-(p-Tolyl)-1-methyl-1H-pyrazole enaminone->pyrazole_intermediate Methylhydrazine, Acetic Acid, Reflux final_product This compound pyrazole_intermediate->final_product NCS, Benzoyl Peroxide, CCl4, Reflux

Figure 1: Synthesis Pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(p-Tolyl)-1-methyl-1H-pyrazole

Part A: Synthesis of 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one

  • A mixture of 4'-methylacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) is heated at reflux for 4 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess DMF-DMA and methanol byproduct are removed under reduced pressure to yield the crude enaminone, which is often used in the next step without further purification.

Part B: Cyclization to 3-(p-Tolyl)-1-methyl-1H-pyrazole

  • The crude 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one (1.0 eq) is dissolved in glacial acetic acid.

  • Methylhydrazine (1.1 eq) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux for 6 hours.

  • After cooling, the mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(p-tolyl)-1-methyl-1H-pyrazole as a solid.

Step 2: Synthesis of this compound
  • To a solution of 3-(p-tolyl)-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4), N-chlorosuccinimide (NCS) (1.1 eq) is added.

  • A catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 eq), is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for a period of 4-8 hours, with the reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Quantitative Data

CompoundStepStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
3-(p-Tolyl)-1-methyl-1H-pyrazole14'-Methylacetophenone1. DMF-DMA2. MethylhydrazineAcetic Acid4 (Part A)6 (Part B)Reflux75-85
This compound23-(p-Tolyl)-1-methyl-1H-pyrazoleNCS, Benzoyl PeroxideCCl44-8Reflux60-70

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
3-(p-Tolyl)-1-methyl-1H-pyrazoleC11H12N2172.237.65 (d, 2H), 7.18 (d, 2H), 7.10 (d, 1H), 6.35 (d, 1H), 3.90 (s, 3H), 2.35 (s, 3H)152.1, 137.5, 130.2, 129.5, 128.9, 125.6, 106.8, 38.9, 21.2
This compoundC11H11ClN2206.677.75 (d, 2H), 7.40 (d, 2H), 7.15 (d, 1H), 6.40 (d, 1H), 4.60 (s, 2H), 3.95 (s, 3H)151.8, 138.0, 136.5, 130.8, 129.2, 126.0, 107.2, 46.1, 39.0

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Reaction Setup (Solvent, Reagents) start->reaction monitoring Reaction Monitoring (TLC, GC-MS, etc.) reaction->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup crude_product Crude Product workup->crude_product purification_method Purification (Column Chromatography, Recrystallization) crude_product->purification_method pure_product Pure Product purification_method->pure_product analysis Structural Analysis (NMR, MS, etc.) pure_product->analysis data Data Interpretation analysis->data final_compound Final Compound Confirmation data->final_compound

Figure 2: General Experimental Workflow for Synthesis and Characterization.

An In-depth Technical Guide to the Chemical Properties of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole . Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also includes information on closely related pyrazole derivatives to provide a broader context for its potential characteristics and reactivity.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole derivative with the CAS number 916766-83-1.[1] Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, and they are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4][5]

Table 1: Physicochemical Properties of this compound and a Related Isomer

PropertyThis compound3-(Chloromethyl)-1-methyl-1H-pyrazole (Isomer for Comparison)
CAS Number 916766-83-1[1]84547-64-8[6][7]
Molecular Formula C₁₁H₁₁ClN₂[1]C₅H₇ClN₂[6][7]
Molecular Weight 206.67 g/mol [1]130.58 g/mol [6][7]
Melting Point Data not available261-262 °C[6]
Boiling Point Data not available146-148 °C[6]
Solubility Data not availableSparingly soluble in water (13 g/L at 25 °C, calculated)[7]
Purity 97%[8]Data not available
InChI Key YLJMPTWMRVXTQQ-UHFFFAOYSA-N[8]DHOBZYGMEYEAEM-UHFFFAOYSA-N[6]

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the scientific literature. The following protocol is based on the reported method.[9]

Synthesis of this compound

Reaction Scheme:

Synthesis reactant [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol product This compound reactant->product Chlorination reagent Thionyl chloride (SOCl₂) THF, 0 °C to 17 °C

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (1.00 g) in tetrahydrofuran (THF) (15.0 mL) in a suitable reaction vessel.

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add thionyl chloride (0.58 mL) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 17 °C for 16 hours.

  • Work-up: After the reaction is complete, dilute the mixture with water and ethyl acetate. Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate. Remove the solvent by distillation under reduced pressure.

  • Chromatography: Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the target product.[9]

Spectral Data

Detailed spectral data for this compound is limited. However, partial ¹H NMR data has been reported.[9] For a comprehensive understanding, representative spectral features of pyrazole derivatives are also discussed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃) δ: 7.74-7.82 (m, 2H), 7.33-7.44 (m, 3H), 6.49-6.57 (m, 1H), 4.61 (s, 2H), 3.95 (s, 3H).[9]

Interpretation of the ¹H NMR Spectrum:

  • The signals in the aromatic region (δ 7.74-7.82 and 7.33-7.44) correspond to the protons of the phenyl and pyrazole rings.

  • The singlet at δ 4.61 is characteristic of the chloromethyl (-CH₂Cl) protons.

  • The singlet at δ 3.95 is attributed to the methyl (-CH₃) protons on the pyrazole ring.

General Spectral Characteristics of Pyrazole Derivatives
  • ¹³C NMR Spectroscopy: Pyrazole derivatives typically show characteristic signals for the carbon atoms in the pyrazole ring, with the chemical shifts being influenced by the nature and position of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectra of pyrazole compounds generally exhibit characteristic absorption bands for C-H, C=N, and C=C stretching vibrations within the heterocyclic and any aromatic rings. The presence of the chloromethyl group would also be indicated by a C-Cl stretching band.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (206.67 g/mol ), along with fragmentation patterns characteristic of the pyrazole and chlorobenzyl moieties.

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is largely dictated by the functional groups present: the pyrazole ring and the chloromethyl group.

Reactivity main_compound This compound nucleophilic_substitution Nucleophilic Substitution (at chloromethyl group) main_compound->nucleophilic_substitution electrophilic_substitution Electrophilic Aromatic Substitution (on phenyl ring) main_compound->electrophilic_substitution coordination_chemistry Coordination with Metals (via pyrazole nitrogens) main_compound->coordination_chemistry

Figure 2: Potential reactivity of the target compound.

The chloromethyl group is a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The pyrazole ring itself can participate in electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The nitrogen atoms of the pyrazole ring can also act as ligands, coordinating with metal ions.

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore.[2][3][4][5] Derivatives of pyrazole have been shown to exhibit a wide range of biological activities, including:

  • Anti-inflammatory

  • Anticancer

  • Antimicrobial

  • Antiviral

  • Analgesic

The presence of the chloromethylphenyl group may modulate the biological activity and pharmacokinetic properties of the pyrazole core. Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound.

Safety Information

  • Acute Toxicity: May be harmful if swallowed.[10][11]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[10][11]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[11]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the relevant Safety Data Sheet (SDS) for any chemical before use.

References

An In-depth Technical Guide to 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential applications of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides context through data on structurally related compounds. It outlines general synthetic and characterization methodologies applicable to this class of molecules and explores potential biological activities based on the known pharmacology of the pyrazole scaffold. This guide serves as a foundational resource for researchers and professionals in drug discovery and development interested in this and similar chemical entities.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, this compound, is a substituted pyrazole with a reactive chloromethyl group, suggesting its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for covalent drug design. This guide aims to provide a detailed technical overview of its molecular structure, physicochemical properties, and potential for further research and development.

Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are summarized below.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 916766-83-1[1]
Molecular Formula C₁₁H₁₁ClN₂[1]
Molecular Weight 206.67 g/mol [1]
Canonical SMILES CN1C=C(C=N1)C2=CC=C(C=C2)CCl-
InChI Key Not readily available-

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature, its structure suggests that it can be synthesized using established methods for pyrazole ring formation.

General Synthetic Approach: Knorr Pyrazole Synthesis

A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis. This typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, a plausible synthetic route would involve the reaction of a substituted 1,3-dicarbonyl precursor with methylhydrazine.

A logical workflow for a potential synthesis is outlined below:

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-(chloromethyl)phenyl_dicarbonyl 1-(4-(Chloromethyl)phenyl)-3-oxobutanal (or similar β-dicarbonyl) condensation Condensation Reaction 4-(chloromethyl)phenyl_dicarbonyl->condensation methylhydrazine Methylhydrazine methylhydrazine->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization product_molecule 3-[4-(Chloromethyl)phenyl]- 1-methyl-1H-pyrazole cyclization->product_molecule

Caption: General workflow for the synthesis of the target molecule.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard pyrazole syntheses. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

  • Reaction Setup: To a solution of the appropriate 1-(4-(chloromethyl)phenyl)-β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add methylhydrazine (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final product.

Characterization

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, the pyrazole ring protons, the aromatic protons of the phenyl ring, and the chloromethyl protons. The chemical shifts and coupling constants would be indicative of their respective chemical environments.
¹³C NMR Resonances for each unique carbon atom, including the methyl carbon, the carbons of the pyrazole and phenyl rings, and the chloromethyl carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (206.67 g/mol ), along with characteristic fragmentation patterns.
IR Spec. Absorption bands characteristic of C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings, as well as a distinct C-Cl stretching frequency.

For a structurally related compound, 3-(chloromethyl)-4-methyl-1-phenyl-1H-pyrazole, the predicted monoisotopic mass is 206.06108 Da.[2]

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore. Many pyrazole derivatives have been investigated and developed for a variety of therapeutic applications.

Known Activities of Related Pyrazole Compounds
  • Anti-inflammatory and Analgesic: A significant number of pyrazole derivatives have shown potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer: Various substituted pyrazoles have demonstrated cytotoxic activity against a range of cancer cell lines.[3] The mechanisms of action are diverse and can involve the inhibition of kinases or other signaling pathways crucial for cancer cell proliferation.

  • Antimicrobial: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.

  • Fungicidal: Certain pyrazole derivatives are utilized as fungicides in agricultural applications.[4]

Potential Signaling Pathway Interactions

Given the known activities of pyrazole-containing compounds, this compound could potentially interact with various signaling pathways implicated in disease. A hypothetical logical relationship for investigating its potential as an anticancer agent is depicted below.

G TargetMolecule 3-[4-(Chloromethyl)phenyl]- 1-methyl-1H-pyrazole KinaseAssay Kinase Inhibition Assays TargetMolecule->KinaseAssay CellProliferation Cancer Cell Line Proliferation Assays TargetMolecule->CellProliferation SignalingPathway MAPK/ERK or PI3K/Akt Signaling Pathway Analysis KinaseAssay->SignalingPathway ApoptosisInduction Apoptosis Induction Studies CellProliferation->ApoptosisInduction ApoptosisInduction->SignalingPathway InVivo In Vivo Tumor Models SignalingPathway->InVivo DrugCandidate Potential Anticancer Drug Candidate InVivo->DrugCandidate

Caption: A logical workflow for investigating anticancer potential.

Future Directions and Conclusion

This compound represents a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group makes it an attractive building block for the synthesis of novel, more complex molecules. Future research should focus on:

  • Development of a robust and scalable synthetic protocol.

  • Comprehensive spectroscopic characterization to establish a definitive analytical profile.

  • Screening for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

  • Investigation into its mechanism of action and potential molecular targets.

This technical guide provides a starting point for researchers and drug development professionals. While specific data is currently sparse, the foundational knowledge of pyrazole chemistry and pharmacology suggests that this compound is a compound worthy of further exploration.

References

Technical Guide: 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole (CAS 916766-83-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole, CAS number 916766-83-1. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a plausible synthetic route, predicted physicochemical and spectral properties, and potential applications as a reactive intermediate in medicinal chemistry and drug development. The information presented herein is based on established chemical principles and data from analogous pyrazole derivatives. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and utilization of this and similar compounds.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative. The presence of a chloromethyl group on the phenyl ring makes it a reactive intermediate, suitable for introducing the 4-(1-methyl-1H-pyrazol-3-yl)benzyl moiety into larger molecules.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 916766-83-1Chemical Supplier Catalogs
Molecular Formula C₁₁H₁₁ClN₂Calculated
Molecular Weight 206.67 g/mol Calculated
Appearance White to light-yellow powder or crystals[1]
Purity Typically ≥97%[1][2]
Storage Temperature 2-8°C, under inert atmosphere[1]
IUPAC Name This compound[1]
InChI Key YLJMPTWMRVXTQQ-UHFFFAOYSA-N[1][2]

Proposed Synthesis

A likely and efficient synthetic pathway to this compound involves a multi-step process starting from commercially available materials. The key steps would be the formation of the pyrazole ring followed by the introduction of the chloromethyl group.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol

This step involves the Suzuki coupling of a boronic acid or ester with a suitable pyrazole derivative, followed by reduction of a formyl group or ester to the alcohol. A more direct route would be the reaction of 4-acetylphenylboronic acid with a pyrazole precursor, followed by reduction. A plausible and well-established method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine.

  • Reaction: 1-(4-(hydroxymethyl)phenyl)ethan-1-one reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which is then cyclized with methylhydrazine.

  • Procedure:

    • To a solution of 1-(4-(hydroxymethyl)phenyl)ethan-1-one (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the crude enaminone in ethanol and add methylhydrazine (1.1 equivalents).

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction to room temperature and remove the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol.

Step 2: Chlorination of (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol

The final step is the conversion of the benzylic alcohol to the corresponding chloride. This is a standard transformation that can be achieved using various chlorinating agents.

  • Reaction: (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Procedure:

    • Dissolve (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Chlorination A 1-(4-(hydroxymethyl)phenyl)ethan-1-one C Enaminone Intermediate A->C Toluene, Reflux B N,N-dimethylformamide dimethyl acetal (DMF-DMA) B->C E (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol C->E Ethanol, Reflux D Methylhydrazine D->E F (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol H This compound F->H DCM, 0°C to RT G Thionyl Chloride (SOCl₂) G->H

Figure 1: Proposed two-step synthesis of the target compound.

Predicted Analytical Data

While specific experimental spectra for this compound are not widely published, the following table summarizes the expected analytical data based on its chemical structure.

Table 2: Predicted Analytical Data

TechniquePredicted Data
¹H NMR δ (ppm) approx. 7.5-7.3 (m, 4H, Ar-H), 6.8 (d, 1H, pyrazole-H), 6.4 (d, 1H, pyrazole-H), 4.6 (s, 2H, CH₂Cl), 3.9 (s, 3H, N-CH₃)
¹³C NMR δ (ppm) approx. 152 (pyrazole-C), 140 (Ar-C), 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 107 (pyrazole-CH), 105 (pyrazole-CH), 45 (CH₂Cl), 39 (N-CH₃)
IR (KBr) ν (cm⁻¹) approx. 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1600, 1500 (C=C, C=N), 1250 (C-N), 750-690 (C-Cl)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₁H₁₂ClN₂⁺: 207.07

Potential Applications in Drug Development

The primary utility of this compound in drug development lies in its function as a versatile chemical intermediate. The chloromethyl group is a good leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions.

Role as a Building Block

This compound can be used to introduce the 4-(1-methyl-1H-pyrazol-3-yl)benzyl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of complex molecules where the pyrazole ring is a key pharmacophore. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Logical_Relationship A This compound (Reactive Intermediate) C Nucleophilic Substitution Reaction A->C B Nucleophile (e.g., Amine, Thiol, Alcohol) B->C D New Bioactive Molecule containing 4-(1-methyl-1H-pyrazol-3-yl)benzyl moiety C->D E Drug Discovery & Development D->E

Figure 2: Role as a reactive intermediate in synthesis.
Example Application Workflow

The following workflow illustrates a general experimental approach for utilizing this compound in the synthesis of a potential drug candidate.

Experimental_Workflow Start Start: Synthesize or Procure This compound Step1 Reaction with a Nucleophilic Scaffold (Nu-H) in the presence of a base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., DMF, Acetonitrile) Start->Step1 Step2 Reaction Monitoring (TLC, LC-MS) Step1->Step2 Step3 Work-up and Purification (Extraction, Column Chromatography) Step2->Step3 Step4 Characterization of the Final Product (NMR, MS, IR) Step3->Step4 Step5 Biological Activity Screening (In vitro assays) Step4->Step5 End Lead Compound Identification Step5->End

Figure 3: General workflow for application in synthesis.

Safety Information

Based on information from chemical suppliers, this compound is classified as a hazardous substance.

Table 3: Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302Harmful if swallowed
H314Causes severe skin burns and eye damage
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and should only work with it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a valuable chemical intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed published studies on this specific compound are scarce, its structure suggests a straightforward synthesis and a clear utility as a building block for introducing a substituted pyrazole moiety. Researchers working with this compound should rely on established synthetic methodologies for pyrazoles and benzyl chlorides, and adhere to strict safety protocols. This guide provides a foundational understanding to facilitate its use in further research and development.

References

Spectroscopic and Synthetic Profile of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for the compound 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole. This pyrazole derivative is of interest to researchers in medicinal chemistry and drug discovery. This document compiles known spectroscopic data and outlines the experimental protocols for its synthesis and characterization, aiming to serve as a valuable resource for professionals in the field.

Core Spectroscopic Data

The following tables summarize the reported spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.74-7.82m2HAr-H
7.33-7.44m3HAr-H, Pyrazole-H
6.49-6.57m1HPyrazole-H
4.61s2H-CH₂Cl
3.95s3H-CH₃

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: Other Spectroscopic Data

Spectroscopic MethodKey Data Points
¹³C NMR Data not publicly available.
Mass Spectrometry Data not publicly available.
Infrared (IR) Spectroscopy Data not publicly available.

Note: While ¹H NMR data is available, comprehensive ¹³C NMR, Mass Spectrometry, and IR data for this compound are not readily found in publicly accessible literature. Researchers are advised to perform these analyses for complete characterization.

Synthesis and Experimental Protocols

The synthesis of this compound involves the chlorination of the corresponding alcohol precursor, [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol.

Synthesis of this compound

Reaction Scheme:

G cluster_0 Synthesis starting_material [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol product This compound starting_material->product Reaction reagent Thionyl Chloride (SOCl₂) reagent->product solvent THF solvent->product

Caption: Synthetic pathway for this compound.

Experimental Protocol:

A solution of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (1.00 g) in tetrahydrofuran (THF, 15.0 mL) is prepared. The solution is cooled in an ice bath, and thionyl chloride (0.58 mL) is added dropwise. The reaction mixture is then stirred at 17 °C for 16 hours. Upon completion of the reaction, the mixture is diluted with water and ethyl acetate. The solution is neutralized by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane, to yield the final product, this compound (0.65 g).

Spectroscopic Analysis Protocol

The characterization of the synthesized compound is performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a 300 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

General Workflow for Spectroscopic Analysis:

G cluster_1 Analysis Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Characterization ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: General workflow for the spectroscopic characterization of the title compound.

This guide provides the currently available spectroscopic and synthetic information for this compound. For comprehensive characterization, further spectroscopic analyses are recommended. The provided protocols offer a solid foundation for the synthesis and preliminary analysis of this compound for research and development purposes.

A Technical Guide to the Presumed Mechanism of Action of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action for 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole is not publicly available. This guide, therefore, presents a hypothesized mechanism based on the compound's chemical structure and the known biological activities of related pyrazole-containing molecules and compounds with similar reactive moieties. The experimental protocols provided are proposed methods to validate this hypothesis.

Introduction and Hypothesized Mechanism of Action

This compound is a heterocyclic compound featuring a pyrazole core linked to a phenyl group bearing a reactive chloromethyl substituent. The pyrazole nucleus is a common scaffold in many pharmacologically active compounds, known to exhibit a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2] Pyrazole derivatives have been shown to act as inhibitors for various enzymes, such as cyclooxygenases, kinases, and topoisomerases.[3][4]

The most prominent structural feature for predicting the mechanism of action of this specific molecule is the chloromethyl group attached to the phenyl ring. This functional group is a known electrophile and can act as an alkylating agent. Alkylating agents are a class of compounds that covalently attach an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA and proteins.[5][6] This covalent modification can lead to the disruption of cellular processes and, in the context of cancer therapy, can induce apoptosis (programmed cell death).[3][7]

Therefore, it is hypothesized that This compound acts as a targeted covalent modifier or alkylating agent. The pyrazole core may serve to guide the molecule to a specific binding pocket on a target protein or a region of DNA, whereupon the reactive chloromethyl group forms an irreversible covalent bond with a nearby nucleophilic residue (such as cysteine, histidine, or lysine on a protein, or the N7 of guanine in DNA). This irreversible binding would lead to a loss of function of the target molecule, triggering downstream cellular consequences.

cluster_0 Proposed Alkylation Mechanism Compound 3-[4-(chloromethyl)phenyl]- 1-methyl-1H-pyrazole Target Biological Target (Protein or DNA) Compound->Target Initial Non-covalent Binding Covalent_Adduct Covalently Modified Target (Inactive) Target->Covalent_Adduct Nucleophilic Attack & Covalent Bond Formation

Caption: Proposed two-step mechanism of action.

Potential Downstream Signaling Pathways

Covalent modification of critical cellular proteins or DNA can trigger a cascade of downstream events. If the target is an enzyme involved in cell proliferation or survival signaling (e.g., a kinase), its irreversible inhibition could lead to cell cycle arrest and apoptosis.[4] Similarly, the alkylation of DNA can cause damage that, if not repaired, also activates apoptotic pathways.[5][8]

Compound 3-[4-(chloromethyl)phenyl]- 1-methyl-1H-pyrazole Target Protein Target (e.g., Kinase, Thiolase) Compound->Target Covalent Modification DNA DNA Compound->DNA Covalent Modification Inhibition Irreversible Inhibition Target->Inhibition Alkylation DNA Alkylation DNA->Alkylation Pathway_Block Blockage of Pro-survival Signaling Pathway Inhibition->Pathway_Block Damage DNA Damage Alkylation->Damage Apoptosis Apoptosis Pathway_Block->Apoptosis Damage->Apoptosis Start Hypothesis: Compound is a Covalent Inhibitor Enzyme_Assay Enzyme Inhibition Assays (Kinetics, IC50) Start->Enzyme_Assay Proteomics Mass Spec Proteomics (Target Identification) Start->Proteomics Cell_Assays Cell-Based Assays (Viability, Apoptosis) Start->Cell_Assays Mechanism_Confirmed Mechanism of Action Elucidated Enzyme_Assay->Mechanism_Confirmed Proteomics->Mechanism_Confirmed Cell_Assays->Mechanism_Confirmed

References

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile scaffold has given rise to a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, along with quantitative data and visual representations of relevant signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action. These include the inhibition of crucial cellular enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

A notable mechanism of action for several anticancer pyrazole derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[1] By targeting CDK2, these compounds can induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis in cancer cells.[2] Another significant target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 by pyrazole derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[3]

The cytotoxic effects of pyrazole derivatives are frequently evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Polysubstituted pyrazole derivativeHepG2 (Hepatocellular Carcinoma)2[1]
Indole-pyrazole hybrid (Compound 33)HCT116 (Colon Carcinoma)< 23.7[1]
Indole-pyrazole hybrid (Compound 34)MCF7 (Breast Cancer)< 23.7[1]
Pyrazole carbaldehyde derivative (Compound 43)MCF7 (Breast Cancer)0.25[1]
Pyrazolone-pyrazole derivative (Compound 27)MCF7 (Breast Cancer)16.50[1]
4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole (KA5)HepG2 (Hepatocellular Carcinoma)8.5[4]
Diphenyl pyrazole-chalcone derivative (Compound 6b)HNO-97 (Head and Neck Cancer)10[5]
Diphenyl pyrazole-chalcone derivative (Compound 6d)HNO-97 (Head and Neck Cancer)10.56[5]
Pyrazole-based CDK2 inhibitor (Compound 4)HCT-116 (Colon Carcinoma)3.82 (CDK2 IC50)[2]
Pyrazole-based CDK2 inhibitor (Compound 9)HCT-116 (Colon Carcinoma)0.96 (CDK2 IC50)[2]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[4][6][7]

Signaling Pathway Diagrams

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Seed cells in 96-well plate incubation1 Incubate 24h start->incubation1 add_compound Add pyrazole derivatives incubation1->add_compound incubation2 Incubate 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_plate Read absorbance at 570 nm add_solubilizer->read_plate

Experimental workflow for the MTT cytotoxicity assay.

CDK2_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK2 Regulation cluster_inhibition Inhibition by Pyrazole Derivatives cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CDK2->S promotes transition CellCycleArrest Cell Cycle Arrest (G1/S) Apoptosis Apoptosis CyclinA Cyclin A CyclinA->CDK2 activates Pyrazole Pyrazole Derivative Pyrazole->CDK2 inhibits

Inhibition of the CDK2 signaling pathway by pyrazole derivatives.

VEGFR2_Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition by Pyrazole Derivatives cluster_outcome Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K/Akt VEGFR2->PI3K activates RAS Ras/MAPK VEGFR2->RAS activates Proliferation Endothelial Cell Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration RAS->Migration Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

Antimicrobial Activity of Pyrazole Derivatives

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi. The mechanism of action for their antimicrobial effects can vary, but often involves the disruption of essential cellular processes in microorganisms.

The antimicrobial efficacy of pyrazole derivatives is commonly assessed using the agar well diffusion method, which provides a qualitative measure of the compound's ability to inhibit microbial growth.

Quantitative Data: Antimicrobial Activity
Compound/DerivativeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Pyrazole-thiazolidinone derivative (Compound 4a)E. coli--[8]
Pyrazole-isoxazole derivative (4a-d)Various cancer cell lines-≥ 100[8]
Pyrazolyl 1,3,4-thiadiazine derivative (21a)S. aureus-62.5-125[9]
Pyrazolyl 1,3,4-thiadiazine derivative (21a)C. albicans-2.9-7.8[9]
Pyrano[2,3-c]pyrazole derivative (III)Bacillus subtilis-125[10]
Pyrano[2,3-c]pyrazole derivative (IV)E. coli22-[10]
Pyrazole derivative (21c)Multi-drug resistant bacteria-0.25[11]
Pyrazole derivative (23h)Multi-drug resistant bacteria-0.25[11]
Diphenyl pyrazole-chalcone derivative (6d)MRSA-15.7[5]
Diphenyl pyrazole-chalcone derivative (6d)E. coli-7.8[5]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

  • Petri plates

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial or fungal culture

  • Sterile cork borer

  • Pyrazole derivative (test compound)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri plates. Allow the agar to solidify.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar plate to create a lawn.

  • Well Creation: Use a sterile cork borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the pyrazole derivative solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[12][13][14]

Experimental Workflow Diagram

Agar_Well_Diffusion_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_incubation_measurement Incubation and Measurement start Prepare and pour agar plates inoculate Inoculate with microorganism start->inoculate create_wells Create wells in agar inoculate->create_wells add_compounds Add test compounds and controls create_wells->add_compounds incubate Incubate plates add_compounds->incubate measure_zones Measure zones of inhibition incubate->measure_zones

Experimental workflow for the agar well diffusion assay.

Anti-inflammatory Activity of Pyrazole Derivatives

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[15][16] The selective inhibition of COX-2 is a key therapeutic strategy for managing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[17] The anti-inflammatory effects of pyrazole derivatives are often evaluated in vivo using the carrageenan-induced paw edema model in rodents.

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeAssayResultReference
3,5-diarylpyrazoleCOX-2 InhibitionIC50 = 0.01 µM[15]
Pyrazole-thiazole hybridCOX-2/5-LOX InhibitionIC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX)[15]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM[15]
1,3,5-trisubstituted pyrazoleCarrageenan-induced paw edema65-80% edema reduction at 10 mg/kg[15]
1,5-diaryl pyrazole-3-carboxamides (151a-c)Carrageenan-induced paw edema62-71% edema inhibition[18]
N5Carrageenan-induced paw edemaComparable to celecoxib[19]
N7Cotton-pellet-induced granulomaMore potent than celecoxib[19]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Pyrazole derivative (test compound)

  • Positive control (e.g., indomethacin, celecoxib)

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole derivative, positive control, or vehicle to the animals via an appropriate route (e.g., oral, intraperitoneal).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[11][19][20][21]

Signaling Pathway and Experimental Workflow Diagrams

Carrageenan_Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Edema Induction cluster_measurement Measurement start Administer test compounds to animals wait Wait for absorption (30-60 min) start->wait measure_initial Measure baseline paw volume wait->measure_initial inject Inject carrageenan into paw measure_timed Measure paw volume at intervals inject->measure_timed measure_initial->inject

Experimental workflow for the carrageenan-induced paw edema model.

COX_Inhibition_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition by Pyrazole Derivatives cluster_outcome Therapeutic Effect ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Physiological COX2->Prostaglandins Inflammatory InflammationReduction Reduced Inflammation and Pain Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 selective inhibition

Selective inhibition of the COX-2 pathway by pyrazole derivatives.

NFkB_Signaling_Pathway cluster_activation Pathway Activation cluster_transduction Signal Transduction cluster_inhibition Inhibition by Pyrazole Derivatives cluster_translocation Nuclear Translocation and Gene Expression Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases Pyrazole Pyrazole Derivative Pyrazole->IKK inhibits GeneExpression Inflammatory Gene Expression NFkB_nucleus->GeneExpression induces

Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Conclusion

Pyrazole derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their continued importance in the development of new therapeutics. The detailed experimental protocols and summarized quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the field. The elucidation of the signaling pathways through which these compounds exert their effects offers a rational basis for the design and optimization of future pyrazole-based drugs with enhanced potency and selectivity. Further exploration of the vast chemical space of pyrazole derivatives holds significant promise for addressing unmet medical needs.

References

In Silico Modeling of Pyrazole Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. Their versatile scaffold allows for a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. Several marketed drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug encorafenib, feature a pyrazole core, highlighting the therapeutic potential of this chemical moiety.[1][2] In silico modeling has become an indispensable tool in the rational design and optimization of pyrazole-based drug candidates. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, molecular dynamics (MD) simulations, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling enable researchers to predict and analyze the interactions of pyrazole compounds with their biological targets, elucidate their mechanisms of action, and assess their drug-like properties.[3][4][5][6][7] This guide provides an in-depth overview of the core in silico methodologies applied to the study of pyrazole compounds, complete with data presentation, experimental protocols, and visual diagrams to aid researchers in this field.

Core In Silico Techniques

Molecular Docking: This technique predicts the preferred orientation of a ligand (pyrazole compound) when bound to a receptor (protein target) to form a stable complex.[8] It is instrumental in understanding the binding mode and affinity of pyrazole derivatives. For instance, docking studies have been employed to identify potential pyrazole-based inhibitors of receptor tyrosine kinases, protein kinases, and cyclooxygenase (COX) enzymes.[8][9]

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of pyrazole compounds and their biological activity.[10][11][12] These models are valuable for predicting the activity of novel compounds and for optimizing lead structures. Both 2D and 3D-QSAR studies have been successfully applied to pyrazole derivatives to identify key structural features that influence their inhibitory potency against targets like epidermal growth factor receptor (EGFR) kinase and Janus kinases (JAKs).[13][14]

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of pyrazole-ligand-protein complexes over time.[3][15] This method is used to assess the stability of the docked conformation and to calculate binding free energies.[3][15] MD simulations have been crucial in validating the binding modes of pyrazole inhibitors for targets such as Hsp90 and RET kinase.[3][15]

ADMET Prediction: In silico ADMET profiling is used to evaluate the pharmacokinetic and toxicological properties of pyrazole compounds early in the drug discovery process.[5][6][16] This helps in identifying candidates with favorable drug-like properties and reducing the likelihood of late-stage failures. Various web-based tools and software are available to predict properties like intestinal absorption, blood-brain barrier penetration, metabolism, and potential toxicity.[5][16]

Data Presentation: Quantitative Insights from In Silico Studies

The following tables summarize quantitative data from various in silico studies on pyrazole compounds.

Table 1: Molecular Docking and Binding Energy Data

Pyrazole DerivativeTarget ProteinDocking Score / Binding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 25RET Kinase--[3]
Compound 1bVEGFR-2 (2QU5)-10.09 (kJ/mol)-
Compound 1dAurora A (2W1G)-8.57 (kJ/mol)-[8]
Compound 2bCDK2 (2VTO)-10.35 (kJ/mol)-[8]
Inhibitor 4BHHsp90--
Inhibitor 2E1Hsp90--[15]
Inhibitor 2D9Hsp90--[15]
Compound 4h--5.972-[17]
Compound 4d--3.127-[17]
Compound M6E. coli (1FJ4)-9.6-[6]
Compound M17E. coli (1FJ4)-9.3-[6]
Compound M19E. coli (1FJ4)-9.5-[6]
Compound M20E. coli (1FJ4)-10.3-[6]

Table 2: QSAR Model Statistics

QSAR ModelTarget/ActivityQ² (Cross-validated R²)r²(pred) (External Validation)Reference
MLRHypoglycemic Agents0.820.80-[10]
Random ForestHypoglycemic Agents0.900.85-[10]
CoMFAEGFR Kinase Inhibitors0.8620.644-[13]
CoMSIAEGFR Kinase Inhibitors0.8510.740-[13]
GA-MLR (2D-QSAR)EGFR Kinase Inhibitors0.8430.787-[13]
3D-QSARJAK1/JAK2 Inhibition---[14]
2D-QSAREGFR Inhibitors0.98160.96680.721131[18]
CoMFA_ESEGFR Inhibitors0.9750.664-[18]
CoMSIA_SHAEGFR Inhibitors0.9380.614-[18]

Table 3: In Vitro Biological Activity Data

CompoundTarget/Cell LineActivity (IC₅₀/GI%)Reference
Compound 25RET KinasepIC₅₀ = 8.8[3]
Ravoxertinib (GDC-0994)ERK1IC₅₀ = 6.1 nM[19]
Ravoxertinib (GDC-0994)ERK2IC₅₀ = 3.1 nM[19]
Various Diphenyl Pyrazole-Chalcone DerivativesHNO-97 Cancer Cell LineGI% > 80% at 100 µg/ml[20]
Compound 82aAntioxidant AssayLower IC₅₀ than Ascorbic Acid[21]
Compound 82fK. PneumoniaeInhibition Zone = 35±0.50[21]
Compound 82gK. PneumoniaeInhibition Zone = 36±1.00[21]
Compound 82hK. PneumoniaeInhibition Zone = 35±1.00[21]

Experimental and Computational Protocols

Protocol 1: Molecular Docking using AutoDock

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.[22]

    • Add polar hydrogen atoms to the protein structure.[22]

    • Define the binding site by identifying the active site residues or using the coordinates of a known ligand.[22]

    • Generate a grid box that encompasses the defined binding site.

  • Ligand Preparation:

    • Draw the 2D structure of the pyrazole derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.

    • Save the ligand structure in a compatible format (e.g., PDBQT for AutoDock).[22]

  • Docking Simulation:

    • Use a docking program like AutoDock 4.2.[8]

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding poses based on the lowest binding energy.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.

Protocol 2: Molecular Dynamics Simulation using GROMACS

  • System Preparation:

    • Use the best-docked complex from the molecular docking study as the starting structure.

    • Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

      • NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a desired time period (e.g., 100 ns).[3]

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

    • Analyze the stability of ligand-protein interactions over time.

Protocol 3: QSAR Model Development

  • Data Set Preparation:

    • Collect a dataset of pyrazole derivatives with their corresponding biological activities (e.g., IC₅₀, pIC₅₀).

    • Divide the dataset into a training set for model building and a test set for external validation.

  • Descriptor Calculation:

    • Calculate molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) for all compounds in the dataset. Software like RDKit can be used for this purpose.[10]

  • Model Generation:

    • Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build the QSAR model.[10]

  • Model Validation:

    • Perform internal validation using techniques like leave-one-out cross-validation (LOO-CV) to assess the robustness of the model.

    • Perform external validation using the test set to evaluate the predictive power of the model on new compounds.

Protocol 4: In Silico ADMET Prediction

  • Compound Input:

    • Obtain the SMILES notation or draw the chemical structure of the pyrazole compounds.

  • Web Server/Software Selection:

    • Utilize online ADMET prediction tools such as pkCSM or admetSAR.[5][16]

  • Prediction of Properties:

    • Submit the compound structures to the server to predict a range of ADMET properties, including:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Analysis:

    • Analyze the predicted ADMET profile to assess the drug-likeness of the compounds and identify potential liabilities.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole inhibitors and a typical in silico drug design workflow.

In_Silico_Workflow cluster_start Initial Steps cluster_docking Molecular Docking cluster_qsar QSAR Modeling cluster_md Molecular Dynamics cluster_admet ADMET Prediction cluster_end Final Stage Start Target Identification & Pyrazole Library Design Prep Protein & Ligand Preparation Start->Prep QSAR_Data Data Collection (Activity Data) Start->QSAR_Data Docking Virtual Screening (Docking) Prep->Docking Analysis Pose Analysis & Scoring Docking->Analysis MD_Sim MD Simulation of Top Hits Analysis->MD_Sim QSAR_Model QSAR Model Development QSAR_Data->QSAR_Model QSAR_Predict Predict Activity of New Compounds QSAR_Model->QSAR_Predict ADMET In Silico ADMET Prediction QSAR_Predict->ADMET MD_Analysis Binding Stability & Free Energy Calculation MD_Sim->MD_Analysis MD_Analysis->ADMET End Lead Optimization & Synthesis ADMET->End

A typical in silico workflow for pyrazole drug discovery.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT activates Pyrazole Pyrazole Inhibitors Pyrazole->PI3K Pyrazole->AKT

PI3K/AKT signaling pathway targeted by pyrazole inhibitors.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Differentiation) ERK->Transcription Pyrazole Pyrazole Inhibitors (e.g., Encorafenib) Pyrazole->RAF

MAPK/ERK signaling pathway with pyrazole-based inhibitors.

Conclusion

In silico modeling plays a pivotal role in modern drug discovery, and its application to the study of pyrazole compounds has significantly accelerated the identification and optimization of novel therapeutic agents. By leveraging techniques such as molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can gain a deeper understanding of the structure-activity relationships, binding mechanisms, and pharmacokinetic profiles of pyrazole derivatives. The integration of these computational approaches into the drug discovery pipeline facilitates a more rational and efficient design of potent and selective drug candidates. This guide provides a foundational framework for researchers and scientists to apply these powerful in silico tools to the promising field of pyrazole-based drug development.

References

A Comprehensive Technical Guide to 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and known applications of the heterocyclic compound 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Information

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 916766-83-1[1]
Molecular Formula C₁₁H₁₁ClN₂[1]
Molecular Weight 206.67 g/mol [1]
Canonical SMILES CN1N=CC(=C1)C2=CC=C(C=C2)CClN/A

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the chlorination of the corresponding alcohol precursor, [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol.

Reaction Scheme

Synthesis cluster_conditions Reaction Conditions Reactant [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol Product This compound Reactant->Product  0-20 °C, 16 h Reagent Thionyl Chloride (SOCl₂) Dichloromethane (CH₂Cl₂)

Figure 1: Synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a documented synthetic procedure[1].

  • Reaction Setup: A solution of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition: Thionyl chloride is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature (approximately 17-20 °C) and stirred for 16 hours.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated.

  • Extraction and Drying: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield the final product, this compound[1].

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
¹H NMRCDCl₃3.95s-CH₃ (pyrazole ring)
4.61s-CH₂Cl
6.49-6.57mPyrazole ring proton
7.33-7.44mAromatic protons
7.74-7.82mAromatic protons

Table based on data from reference[1].

Biological Activity and Potential Applications

While extensive biological data for this compound is not publicly available, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds exhibit significant anti-inflammatory and pain-relieving properties.

  • Anticancer Activity: The pyrazole nucleus is a key component in several small-molecule kinase inhibitors and other anticancer agents.

  • Antimicrobial Properties: Various pyrazole derivatives have shown efficacy against bacterial and fungal pathogens.

The presence of a reactive chloromethyl group on the phenyl ring of the title compound makes it a valuable intermediate for further chemical modifications. This functional group allows for nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives for biological screening.

Potential Derivatization Workflow

Derivatization cluster_reagents Reagents Start 3-[4-(Chloromethyl)phenyl]- 1-methyl-1H-pyrazole Product Derivative (3-[4-((Nu)methyl)phenyl]- 1-methyl-1H-pyrazole) Start->Product Nucleophilic Substitution Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, R-SH) Screening Biological Screening Product->Screening

Figure 2: Potential derivatization workflow.

This workflow illustrates the potential for creating a variety of new chemical entities from the title compound for investigation in drug discovery programs. The introduction of different nucleophiles can modulate the physicochemical properties and biological activity of the resulting molecules. Researchers can leverage this synthetic handle to explore structure-activity relationships and identify novel therapeutic agents.

References

Methodological & Application

Synthesis of "3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" from [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole from its corresponding alcohol precursor, [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol, utilizing thionyl chloride as the chlorinating agent. This conversion is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol includes a comprehensive experimental procedure, safety precautions, and data presentation to ensure reproducibility and safety.

Introduction

The transformation of benzylic alcohols to their corresponding chlorides is a fundamental reaction in organic synthesis. In the context of drug development, the resulting chloromethyl group serves as a versatile handle for further functionalization, enabling the construction of diverse molecular scaffolds. The pyrazole moiety is a common feature in many biologically active compounds. This protocol details the efficient conversion of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol to this compound, a key building block for various research and development applications. The reaction proceeds via nucleophilic substitution, where thionyl chloride (SOCl₂) acts as an effective reagent for this transformation.

Chemical Reaction

Data Presentation

Table 1: Reagent and Product Quantities

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanolC₁₁H₁₂N₂O188.231.005.311.0
Thionyl chlorideSOCl₂118.970.766.381.2
This compound (Product)C₁₁H₁₁ClN₂206.67---

Note: The amount of product will vary depending on the reaction yield.

Experimental Protocol

Materials:

  • [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Nitrogen or argon gas inlet

  • Apparatus for solvent removal under reduced pressure (rotary evaporator)

  • Chromatography column and accessories

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.00 g (5.31 mmol) of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol in 15 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: While stirring, slowly add 0.46 mL (0.76 g, 6.38 mmol) of thionyl chloride dropwise to the cooled solution over a period of 10-15 minutes. The reaction is exothermic and produces gaseous byproducts (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride. Add the bicarbonate solution slowly until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with thionyl chloride.

  • The quenching process is exothermic and releases gas. Perform it slowly and with adequate cooling in an ice bath.

Visualizations

Reaction Pathway

reaction_pathway reactant [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol reagent SOCl2, THF, 0°C to rt reactant->reagent product This compound reagent->product byproducts SO2(g) + HCl(g) reagent->byproducts

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Starting Material in THF cool Cool to 0°C dissolve->cool add_reagent Add Thionyl Chloride cool->add_reagent react Stir at 0°C then Room Temp. add_reagent->react quench Quench with NaHCO3 (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product 3-[4-(Chloromethyl)phenyl]- 1-methyl-1H-pyrazole chromatography->final_product Pure Product

Application Notes and Protocols: 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The presence of a reactive chloromethyl group on the phenyl ring makes this compound a versatile synthetic intermediate for the development of novel therapeutic agents. This document provides an overview of its potential applications, synthetic protocols, and methods for biological evaluation, based on studies of structurally related compounds.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route would start from a substituted acetophenone.

General Synthetic Workflow

G A 1-(4-(chloromethyl)phenyl)ethan-1-one C Enaminone Intermediate A->C Reaction B N,N-dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E Cyclization C->E Reaction D Methylhydrazine D->E Reagent F This compound E->F Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a 3-Aryl-1-methyl-pyrazole Derivative (Adapted)

This protocol is adapted from general methods for pyrazole synthesis and should be optimized for the specific target compound.

  • Step 1: Formation of the Enaminone Intermediate.

    • To a solution of 1-(4-(chloromethyl)phenyl)ethan-1-one (1 equivalent) in an appropriate solvent such as toluene or DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate can be used in the next step without further purification.

  • Step 2: Cyclization to form the Pyrazole Ring.

    • Dissolve the crude enaminone intermediate in a suitable solvent like ethanol or acetic acid.

    • Add methylhydrazine (1.1 equivalents) to the solution.

    • Heat the mixture to reflux for 4-6 hours, again monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., hexane:ethyl acetate).

    • Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application as a Synthetic Intermediate

The chloromethyl group of this compound is a key functional handle for further chemical modifications. It can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups and build more complex molecules with potential biological activities.

Workflow for Derivatization

G A This compound D Nucleophilic Substitution A->D B Nucleophile (Nu-H) (e.g., R-SH, R-OH, R-NH2) B->D C Base (e.g., K2CO3, NaH) C->D E Derivative: 3-[4-((Nu-R)methyl)phenyl]-1-methyl-1H-pyrazole D->E

Caption: Derivatization of the target compound via nucleophilic substitution.

Biological Activities of Related Pyrazole Derivatives

Anticancer Activity: Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Derivatives of pyrazoles have been shown to inhibit Janus kinases (JAKs) and Aurora kinases, which are involved in cell proliferation and survival.[1][2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 JAK/STAT Pathway cluster_1 Aurora Kinase Pathway Cytokine Cytokine CytokineReceptor CytokineReceptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) STAT->GeneExpression AuroraKinase AuroraKinase Substrates\n(e.g., Histone H3) Substrates (e.g., Histone H3) AuroraKinase->Substrates\n(e.g., Histone H3) Mitosis Mitosis Substrates\n(e.g., Histone H3)->Mitosis PyrazoleDerivative Pyrazole Derivative PyrazoleDerivative->JAK Inhibition PyrazoleDerivative->AuroraKinase Inhibition CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of JAK/STAT and Aurora kinase pathways by pyrazole derivatives.

The following table summarizes the inhibitory activities of some pyrazole derivatives against various kinases.

Compound ClassTarget KinaseIC₅₀ (µM)Reference
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesJAK20.166[1][2]
JAK30.057[1][2]
Aurora A0.939[1][2]
Aurora B0.583[1][2]
4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivativesBCR-ABL0.0142 - 0.326[3]
  • Reagents and Materials:

    • Recombinant human kinase (e.g., JAK2, Aurora A).

    • Kinase substrate (e.g., a specific peptide).

    • ATP (Adenosine triphosphate).

    • Test compound (dissolved in DMSO).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Derivatives of pyrazoles have also shown promising activity against various microbial pathogens, including bacteria and fungi.

Compound ClassOrganismMIC (µg/mL)Reference
4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativesStaphylococcus aureus (MRSA)Low µM range[4]
Enterococcus faecalis (VRE)Low µM range[4]
N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solaniIC₅₀ = 7.48[5]
  • Reagents and Materials:

    • Bacterial or fungal strain.

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Test compound (dissolved in DMSO).

    • Positive control antibiotic/antifungal.

    • 96-well microplates.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

    • Add the microbial inoculum to each well.

    • Include a positive control (microorganism with no drug) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a valuable building block for the synthesis of novel, biologically active compounds. The versatility of the pyrazole core, combined with the reactive chloromethyl group, allows for the creation of diverse chemical libraries. Based on the significant anticancer and antimicrobial activities of related pyrazole derivatives, compounds synthesized from this intermediate are promising candidates for further investigation in drug discovery and development. The protocols and data presented here provide a foundation for researchers to explore the potential of this chemical scaffold in medicinal chemistry.

References

Research Chemical Application Notes: 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed community of researchers, scientists, and drug development professionals,

These application notes serve as a resource for the potential utility of the research chemical 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole . Extensive database searches have revealed a significant gap in the published literature regarding specific biological activities and detailed experimental applications for this particular compound.

While research explicitly detailing the use of this compound as a bioactive agent is not currently available, its structural features—namely the pyrazole core and the reactive chloromethyl group—suggest its potential as a versatile intermediate in synthetic chemistry and as a candidate for biological screening. The pyrazole moiety is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting properties such as antitumor, anti-inflammatory, and antimicrobial effects. The chloromethyl group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

This document, therefore, will focus on the known properties of the broader pyrazole class of compounds and outline hypothetical, yet plausible, research applications and protocols for this compound based on established methodologies for similar chemical entities.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for its proper handling, storage, and use in experimental setups.

PropertyValueSource
CAS Number 916766-83-1N/A
Molecular Formula C₁₁H₁₁ClN₂N/A
Molecular Weight 206.67 g/mol N/A
Appearance Not specified (likely a solid)N/A
Solubility Sparingly soluble in water (13 g/L at 25°C, calculated)[1]
Boiling Point 146-148 °C[2]
Density 1.20 ± 0.1 g/cm³ (calculated)[1]
Flash Point 84.0 ± 20.4 °C (calculated)[1]

Potential Research Applications

Based on the prevalence of the pyrazole scaffold in medicinal chemistry, this compound could be investigated for a variety of biological activities. The chloromethyl group allows for its use as a covalent ligand or as a synthetic precursor for creating diverse chemical libraries.

Potential as an Intermediate for Novel Kinase Inhibitors

Hypothesis: The pyrazole core is a common feature in many kinase inhibitors. By modifying the chloromethyl group, it may be possible to synthesize novel compounds that target specific kinases involved in cell signaling pathways related to cancer or inflammation. For instance, derivatives of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole have been shown to inhibit JAK2/3 and Aurora A/B kinases.[3]

Workflow for Derivative Synthesis and Screening:

G start 3-[4-(Chloromethyl)phenyl]- 1-methyl-1H-pyrazole synthesis Nucleophilic Substitution with diverse amines, thiols, or alcohols start->synthesis library Library of Pyrazole Derivatives synthesis->library screening High-Throughput Kinase Inhibitor Screening library->screening hit_id Hit Identification and Validation screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt end Candidate Compound lead_opt->end

Caption: Workflow for developing kinase inhibitors.

Investigation as an Antitumor Agent

Hypothesis: Numerous pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6] The subject compound and its derivatives could be evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the cells at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Exploration as an Anti-inflammatory Agent

Hypothesis: Pyrazole-containing compounds, such as Celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The potential of this compound and its derivatives as anti-inflammatory agents could be explored.

Signaling Pathway for COX Inhibition:

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Compound Pyrazole Derivative (Potential Inhibitor) Pyrazole_Compound->COX_Enzymes

Caption: Inhibition of the cyclooxygenase pathway.

Synthesis Protocol

A reported synthesis method for this compound is outlined below.

Reaction: Conversion of (4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol to this compound.

Materials:

  • (4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve (4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol in dichloromethane in a reaction vessel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature (approximately 20°C) and stir for a specified time.

  • Upon completion, dilute the reaction mixture with water and ethyl acetate.

  • Neutralize the mixture by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent system to obtain the final product.

Conclusion

While direct experimental data for this compound is scarce, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry. The provided hypothetical applications and protocols, grounded in the established activities of the pyrazole class of compounds, are intended to inspire and guide future research endeavors. Researchers are encouraged to explore the synthetic possibilities offered by the reactive chloromethyl group to generate novel derivatives for biological screening. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action of this and related compounds.

References

Application Notes and Protocols: 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloromethyl group and a stable pyrazole core, makes it a valuable building block for the synthesis of a wide array of more complex molecules. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a key intermediate in the development of novel chemical entities.

Physicochemical Properties

PropertyValueReference
CAS Number916766-83-1[4]
Molecular FormulaC₁₁H₁₁ClN₂[4]
Molecular Weight206.67 g/mol [4]
AppearanceNot specified (typically a solid)
SolubilitySoluble in common organic solvents like ethyl acetate and hexane.[4]

Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to serve as a versatile scaffold for molecular elaboration. The two key reactive sites, the chloromethyl group and the pyrazole ring, can be functionalized through various organic transformations.

  • Nucleophilic Substitution: The benzylic chloride is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This is a common strategy for linking the pyrazole core to other molecular fragments, such as amines, thiols, alcohols, and carbanions.

  • Cross-Coupling Reactions: The pyrazole ring, although generally stable, can be functionalized through C-H activation or by introducing a leaving group (e.g., a halogen) at other positions on the ring. More commonly, the entire pyrazole-phenyl moiety can be coupled with other substrates. The chloromethyl group can be converted to other functionalities suitable for cross-coupling reactions. For instance, it can be used to alkylate a substrate which then undergoes a cross-coupling reaction.

  • Medicinal Chemistry Scaffolding: Given the prevalence of the pyrazole core in pharmaceuticals, this compound serves as an excellent starting material for the synthesis of new drug candidates.[1][2] The ability to readily introduce diverse substituents via the chloromethyl group allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[4]

Reaction Scheme:

(Precursor) -> This compound

Materials:

  • [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol

  • Thionyl chloride (SOCl₂) or a similar chlorinating agent

  • Anhydrous organic solvent (e.g., Dichloromethane, Chloroform)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol in an anhydrous organic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature (approximately 17 °C) and stir for 16 hours.[4]

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with water and ethyl acetate.

  • Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure this compound.[4]

Quantitative Data:

ParameterValue/Condition
Starting Material[4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol
Chlorinating AgentThionyl Chloride (or similar)
SolventAnhydrous DCM or CHCl₃
Reaction Temperature0 °C to 17 °C
Reaction Time16 hours
WorkupAqueous NaHCO₃, Brine wash
PurificationSilica Gel Chromatography (Ethyl Acetate/Hexane)
Expected YieldNot specified
Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general method for reacting this compound with a generic nucleophile (Nu-H).

Reaction Scheme:

This compound + Nu-H -> 3-[4-((Nu)methyl)phenyl]-1-methyl-1H-pyrazole

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • A suitable base (e.g., K₂CO₃, Et₃N, or NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, or Acetonitrile)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the nucleophile in an anhydrous polar aprotic solvent, add a suitable base and stir for 10-15 minutes at room temperature.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC).

  • After the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Representative Nucleophiles and Conditions:

NucleophileBaseSolventTemperature
AnilineK₂CO₃DMF80 °C
ThiophenolEt₃NTHFRoom Temp.
Sodium methoxide(as is)MethanolRoom Temp.
DiethylamineK₂CO₃Acetonitrile60 °C

Visualized Workflows and Reactions

G cluster_synthesis Synthesis of the Core Intermediate cluster_application Application in Synthesis start [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol chlorination Chlorination (SOCl₂) start->chlorination product This compound chlorination->product intermediate This compound nucleophilic_sub Nucleophilic Substitution with Nu-H intermediate->nucleophilic_sub suzuki Further Functionalization (e.g., Suzuki Coupling) nucleophilic_sub->suzuki library Library of Bioactive Molecules suzuki->library

Caption: Synthetic workflow for the preparation and application of the title compound.

Suzuki_Coupling reagent1 3-[4-((Nu)methyl)phenyl]-1-methyl-1H-pyrazole (modified with a leaving group, X) product Coupled Product reagent1->product reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: Representative Suzuki cross-coupling reaction scheme.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its straightforward preparation and the reactivity of its chloromethyl group provide a convenient handle for the construction of a diverse range of molecules, particularly for applications in drug discovery and medicinal chemistry. The protocols and application notes provided herein offer a foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for Pyrazole-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a variety of pyrazole-based assays commonly employed in drug discovery and biomedical research. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological molecules. The following sections detail experimental procedures for cell-based assays, enzyme inhibition assays, and include quantitative data to aid in the evaluation of novel pyrazole derivatives.

Data Presentation: Efficacy of Pyrazole-Based Compounds

The following tables summarize the cytotoxic and inhibitory activities of representative pyrazole-based compounds against various cancer cell lines and protein kinases. This data is essential for comparative analysis and for guiding the selection of appropriate experimental models and compound concentrations for further investigation.

Table 1: Cytotoxic Activity (IC50 µM) of Pyrazole Derivatives in Cancer Cell Lines

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
Compound 11c p53-MDM2 InhibitorPC3Prostate Cancer4.09 - 16.82[1]
A549Lung Cancer4.09 - 16.82[1]
HL60Leukemia4.09 - 16.82[1]
HCT116Colon Cancer4.09 - 16.82[1]
SW620Colon Cancer4.09 - 16.82[1]
Compound 168 Tubulin Polymerization InhibitorMCF-7Breast Cancer2.78 ± 0.24[2]
Compound C5 EGFR InhibitorMCF-7Breast Cancer0.08[3]
Compound 6 Multi-kinase InhibitorMCF-7Breast Cancer6.53[4]
A-549Lung Cancer26.40[4]
HCT-116Colon Cancer59.84[4]
Compound 3f JAK InhibitorPC-3Prostate Cancerlow µM[5]
HELErythroleukemialow µM[5]
K562Chronic Myeloid Leukemialow µM[5]
MCF-7Breast Cancerlow µM[5]
MOLT4Acute Lymphoblastic Leukemialow µM[5]
Compound 11b JAK2/JAK3 InhibitorHELErythroleukemiasub-µM[5]
K562Chronic Myeloid Leukemiasub-µM[5]
Compound 7a Pyrazole-indole hybridHepG2Liver Cancer6.1 ± 1.9[6][7]
Compound 7b Pyrazole-indole hybridHepG2Liver Cancer7.9 ± 1.9[6][7]

Table 2: Inhibitory Activity (IC50/Ki) of Pyrazole Derivatives against Protein Kinases

Compound IDTarget KinaseBioactivity MetricPotencyReference
AT7519 CDK1, CDK2IC50Potent Inhibitor[8]
Compound C5 EGFRIC500.07 µM[3]
(R)-pyrazole 7q DapEIC5018.8 µM[9]
Compound 3f JAK1IC503.4 nM[5]
JAK2IC502.2 nM[5]
JAK3IC503.5 nM[5]
BIRB 796 p38α MAPKKd0.1 nM[10]
Celecoxib p38 MAPKIC50~10-25 µM (cell-based)[10]
SB203580 p38α/β MAPKIC5050-100 nM (biochemical)[10]
Compound 5 CDK2IC500.56 µM[11]
Compound 6 CDK2IC500.46 µM[11]
Compound 11 CDK2IC500.45 µM[11]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by pyrazole-based inhibitors and generalized experimental workflows are provided below to facilitate a better understanding of the experimental designs.

CDK_Rb_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic Signals Mitogenic Signals Cyclin D / CDK4/6 Cyclin D / CDK4/6 Mitogenic Signals->Cyclin D / CDK4/6 activates Rb Rb Cyclin D / CDK4/6->Rb phosphorylates p-Rb p-Rb (Phosphorylated) Rb->p-Rb Rb_E2F Rb-E2F Complex Rb->Rb_E2F binds & sequesters G1/S Phase\nGene Transcription G1/S Phase Gene Transcription p-Rb->G1/S Phase\nGene Transcription releases E2F to activate E2F E2F E2F->Rb_E2F Cyclin E / CDK2 Cyclin E / CDK2 G1/S Phase\nGene Transcription->Cyclin E / CDK2 Cyclin E / CDK2->p-Rb promotes further phosphorylation S Phase\n(DNA Replication) S Phase (DNA Replication) Cyclin E / CDK2->S Phase\n(DNA Replication) initiates Cyclin A / CDK2 Cyclin A / CDK2 S Phase\n(DNA Replication)->Cyclin A / CDK2 maintains Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor->Cyclin D / CDK4/6 inhibits Pyrazole CDK Inhibitor->Cyclin E / CDK2 inhibits Pyrazole CDK Inhibitor->Cyclin A / CDK2 inhibits

Inhibition of the CDK/Rb pathway by pyrazole compounds.[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT p-STAT (Phosphorylated) STAT->p-STAT STAT_dimer STAT Dimer p-STAT->STAT_dimer dimerizes Gene Transcription Gene Transcription STAT_dimer->Gene Transcription translocates to nucleus and activates Pyrazole JAK Inhibitor Pyrazole JAK Inhibitor Pyrazole JAK Inhibitor->JAK inhibits

Inhibition of the JAK/STAT signaling pathway.[8]

Experimental_Workflow Start Start: Novel Pyrazole Compound Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability IC50_Determination Determine IC50 Value Cell_Viability->IC50_Determination Mechanism_Assays Mechanism of Action Assays IC50_Determination->Mechanism_Assays Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Assays->Cell_Cycle_Assay Kinase_Inhibition_Assay Target Kinase Inhibition Assay Mechanism_Assays->Kinase_Inhibition_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot Western Blot Analysis (Downstream Effects) Kinase_Inhibition_Assay->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion: Characterized Compound Data_Analysis->Conclusion

General workflow for evaluating a novel kinase inhibitor.[8]

Experimental Protocols

This section provides detailed, step-by-step protocols for key assays used to characterize pyrazole-based compounds.

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the pyrazole compound in 100% DMSO (e.g., 10-50 mM).[13]

    • On the day of the experiment, prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).[13]

    • Include a vehicle control (medium with the same final concentration of DMSO).[13]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[12]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[12]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at desired concentrations for a specified time. Include untreated and vehicle controls.[13]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.[13]

  • Staining:

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.[13]

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[13]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[13]

    • Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[13]

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.[13]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

  • Necrotic cells: Annexin V-negative and PI-positive.[13]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain DNA and determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound as described for the apoptosis assay.[13]

  • Cell Harvesting: Collect all cells and wash with PBS.[13]

  • Fixation: While gently vortexing, add cold 70% ethanol drop-wise to the cell pellet to fix the cells. Incubate at -20°C for at least 2 hours or overnight.[8]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.[8]

    • Resuspend the cells in PI staining solution.[8]

    • Incubate in the dark at room temperature for 30 minutes.[8][13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[13]

Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.[13]

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay Example for p38 MAPK)

This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • p38α kinase

  • Peptide substrate

  • ATP

  • Kinase buffer

  • Pyrazole test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole compound in DMSO. The final DMSO concentration in the assay should be low (e.g., <1%).[10]

  • Kinase Reaction Setup:

    • Prepare a master mix of the p38α kinase and the peptide substrate in the kinase buffer.[10]

    • In a white assay plate, add the serially diluted compound or DMSO (for control).[10]

    • Add the enzyme/substrate mix to each well.[10]

    • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be near the Km for the kinase.[10]

  • Incubation: Mix gently and incubate at room temperature for 60 minutes.[10]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[10]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the kinase activity.[10]

Data Analysis:

  • Calculate the percent inhibition of kinase activity for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5] The chloromethylphenyl group on this specific molecule offers a reactive site for potential covalent interactions with biological targets or for further chemical modification to explore structure-activity relationships (SAR).

These application notes provide an overview of the potential applications of "this compound" in drug discovery, based on the activities of structurally related pyrazole compounds. Detailed protocols for evaluating its potential biological activities are also presented.

Potential Therapeutic Applications

Based on the biological activities reported for analogous pyrazole-containing molecules, "this compound" and its derivatives are promising candidates for investigation in the following areas:

  • Oncology: Many pyrazole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5][6][7]

  • Infectious Diseases: The pyrazole scaffold is present in compounds with significant antifungal and antibacterial properties.[3][8]

  • Inflammatory Diseases: Certain pyrazole derivatives are known to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2).[8]

Quantitative Data from Related Pyrazole Derivatives

Table 1: Anticancer and Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassTarget/Cell LineActivity EndpointResultReference
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesJAK2IC500.166 µM[2][9]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesJAK3IC500.057 µM[2][9]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesAurora AIC500.939 µM[2][9]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesAurora BIC500.583 µM[2][9]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesK562 (human chronic myeloid leukemia cells)IC506.726 µM[2][9]
Pyrazole-based compoundsCFPAC-1 (pancreatic cancer cells)IC5061.7 ± 4.9 μM[10][11]
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-onesPC-3 (prostate cancer cell line)IC501.22 µM[12]
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-onesVEGFR-2IC508.93 nM[12]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeMicrobial TargetActivity/EndpointResultReference
N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solaniIC507.48 mg L-1[3][8]
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativesGram-positive bacteriaMICLow µM range[4]

Experimental Protocols

The following are detailed protocols for the initial screening of "this compound" for potential anticancer, antifungal, and kinase inhibitory activities.

Protocol 1: In Vitro Anticancer Activity Screening using MTT Assay

This protocol outlines a method to assess the cytotoxic effects of the compound on cancer cell lines.

1. Materials:

  • Cancer cell lines (e.g., HCT116, K562, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • "this compound" (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against fungal pathogens.[13]

1. Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine and buffered with MOPS

  • "this compound" (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

2. Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The concentration range can be from 0.03 to 16 µg/mL.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, determined visually or spectrophotometrically.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a specific protein kinase.

1. Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • "this compound" (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the diluted compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate a potential mechanism of action and a general experimental workflow for the evaluation of "this compound".

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrazole_Compound 3-[4-(chloromethyl)phenyl] -1-methyl-1H-pyrazole Pyrazole_Compound->RAF Inhibits (Potential) Experimental_Workflow Start Compound Synthesis/ Acquisition Primary_Screening Primary Screening (e.g., MTT Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Antifungal MIC) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

References

Applications of Pyrazole Derivatives in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the agrochemical industry. Their inherent biological activity and the potential for diverse chemical modifications have led to the development of numerous commercially successful insecticides, fungicides, herbicides, and plant growth regulators. This document provides a detailed overview of the applications of pyrazole derivatives in agriculture, complete with quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of their modes of action and experimental workflows.

I. Pyrazole Derivatives as Insecticides

A prominent class of pyrazole-based insecticides are the phenylpyrazoles, such as fipronil, and the anthranilic diamides, including chlorantraniliprole. These compounds exhibit high efficacy against a broad spectrum of insect pests.

Mode of Action
  • Phenylpyrazoles (e.g., Fipronil): These insecticides act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1][2] By blocking these channels, they prevent the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and eventual death.[2]

  • Anthranilic Diamides (e.g., Chlorantraniliprole): This class of insecticides targets the insect's ryanodine receptors, which are critical for muscle contraction.[3][4][5][6] Chlorantraniliprole causes an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells, leading to muscle paralysis and death of the insect.[3][4][5][6]

Efficacy Data

The following table summarizes the acute toxicity of selected pyrazole-based insecticides against various organisms.

InsecticideChemical ClassTarget OrganismTest TypeLD50/LC50Reference
FipronilPhenylpyrazoleRat (oral)Acute Oral LD5097 mg/kg[7][8]
FipronilRat (dermal)Acute Dermal LD50>2000 mg/kg[8]
FipronilRabbit (dermal)Acute Dermal LD50354 mg/kg[8]
FipronilBobwhite Quail (oral)Acute Oral LD5011.3 mg/kg[4]
FipronilHoney Bee (contact)Acute Contact LD500.004 µ g/bee [9]
TebufenpyradPyrazoleRat (male, oral)Acute Oral LD50595 mg/kg[6]
TebufenpyradRat (female, oral)Acute Oral LD50997 mg/kg[6]
TebufenpyradRat (dermal)Acute Dermal LD50>2000 mg/kg[6]
TolfenpyradPyrazoleRat (combined, oral)Acute Oral LD50239 mg/kg[10]
TolfenpyradHoney Bee (contact)Acute Contact LD500.47 µ g/bee [10]
TolfenpyradHoney Bee (oral)Acute Oral LD500.63 µ g/bee [10]

II. Pyrazole Derivatives as Fungicides

Pyrazole carboxamides are a significant group of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These include commercially important compounds like bixafen, fluxapyroxad, and sedaxane.

Mode of Action

SDHI fungicides target Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi.[11][12][13] By inhibiting this enzyme, they block the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of energy production ultimately leads to fungal cell death.[11][12][13]

Efficacy Data

The following table presents the in vitro efficacy (EC50 values) of selected pyrazole-based fungicides against various fungal pathogens.

FungicideChemical ClassFungal PathogenEC50 (µg/mL)Reference
BixafenPyrazole Carboxamide (SDHI)Sclerotinia sclerotiorum0.0417 - 0.4732[14]
FluxapyroxadPyrazole Carboxamide (SDHI)Botrytis cinerea0.18 ± 0.01 (baseline)[5][6]
FluxapyroxadPyrazole Carboxamide (SDHI)Botrytis cinerea<0.01 - 4.19[15]
FluxapyroxadPyrazole Carboxamide (SDHI)Sclerotinia sclerotiorum0.021 - 0.095[16]
SedaxanePyrazole Carboxamide (SDHI)Rhizoctonia solani AG 2-20.1 (mean)[3]
PenthiopyradPyrazole Carboxamide (SDHI)Rhizoctonia solani AG 2-20.15 (mean)[3]
FenpyrazaminePyrazoleBotrytis cinerea0.9[7]

III. Pyrazole Derivatives as Herbicides

Pyrazole derivatives have been successfully developed as herbicides targeting crucial plant enzymes. Key examples include inhibitors of acetolactate synthase (ALS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Mode of Action
  • Acetolactate Synthase (ALS) Inhibitors (e.g., Pyrazosulfuron-ethyl): These herbicides block the ALS enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[17][18] This inhibition halts protein synthesis and cell division, leading to plant death.[17][18]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors (e.g., Topramezone, Pyrasulfotole): HPPD inhibitors block the enzyme that converts 4-hydroxyphenylpyruvate to homogentisate, a key step in the biosynthesis of plastoquinone and tocopherols (Vitamin E).[10][15][19] This disruption leads to the bleaching of new plant tissues due to the destruction of chlorophyll and ultimately results in plant death.[10][15][19]

Efficacy Data

The following table provides typical application rates for selected pyrazole-based herbicides.

HerbicideChemical ClassCropApplication Rate (g a.i./ha)Reference
Pyrazosulfuron-ethylSulfonylurea (ALS Inhibitor)Transplanted Rice15 - 30[1][8][20]
Pyrazosulfuron-ethylTransplanted Rice150 (as 10% WP)[4]
TopramezonePyrazolone (HPPD Inhibitor)Corn25.2 - 33.6[9]
TopramezoneSweet Corn50 - 150[21]
PyrasulfotolePyrazole (HPPD Inhibitor)Cereal Crops50 - 75[22]

IV. Experimental Protocols

A. Insecticide Bioassay: Larval Leaf-Dip Bioassay for Chlorantraniliprole

This protocol is adapted for determining the efficacy of chlorantraniliprole against lepidopteran larvae.

1. Materials:

  • Technical grade chlorantraniliprole

  • Acetone (for stock solution)

  • Distilled water

  • Triton X-100 (or similar surfactant)

  • Fresh, untreated host plant leaves

  • Petri dishes

  • Filter paper

  • Second or third instar larvae of the target insect species

  • Fine-tipped paintbrush

2. Procedure:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of chlorantraniliprole in acetone (e.g., 1000 ppm).

    • Prepare a series of at least six serial dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100).

    • A control solution should be prepared with only distilled water and the surfactant.

  • Leaf Treatment:

    • Excise leaf discs of a uniform size from the host plant.

    • Individually dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

    • Allow the treated leaf discs to air dry completely on a clean, non-absorbent surface.

  • Bioassay Setup:

    • Place one treated leaf disc into a Petri dish lined with a piece of filter paper.

    • Using a fine-tipped paintbrush, carefully transfer a single larva onto each leaf disc.

    • Use a minimum of 20 larvae per concentration.

  • Incubation and Assessment:

    • Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C, 60-80% RH, 16:8 L:D photoperiod).

    • Assess larval mortality at 24, 48, and 72 hours after infestation. Larvae are considered dead if they are unable to move when gently prodded with the paintbrush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.

B. Fungicide Bioassay: In Vitro Mycelial Growth Inhibition Assay for SDHI Fungicides

This protocol is designed to determine the in vitro efficacy of SDHI fungicides against mycelial-forming fungi.

1. Materials:

  • Technical grade SDHI fungicide (e.g., bixafen, fluxapyroxad)

  • Acetone or DMSO (for stock solution)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Fungal isolate of interest

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the fungicide in a suitable solvent.

    • Autoclave the growth medium and cool it to approximately 50-55°C.

    • Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations. Ensure thorough mixing.

    • A control plate should be prepared with the solvent alone.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation and Assessment:

    • Incubate the plates at the optimal growth temperature for the fungal species in the dark.

    • Measure the colony diameter in two perpendicular directions once the fungal growth in the control plates has reached approximately 70-80% of the plate diameter.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis.[23]

C. Herbicide Bioassay: Whole-Plant Pot Assay for Post-Emergence Herbicides

This protocol outlines a greenhouse-based method for evaluating the post-emergence efficacy of pyrazole herbicides.

1. Materials:

  • Technical grade or formulated pyrazole herbicide

  • Pots (e.g., 10 cm diameter)

  • Standard greenhouse potting mix

  • Seeds of the target weed species

  • Controlled environment greenhouse or growth chamber

  • Laboratory sprayer

2. Procedure:

  • Plant Preparation:

    • Fill pots with the potting mix and sow a predetermined number of seeds of the target weed species at a uniform depth.

    • Water the pots as needed and allow the plants to grow to a specific stage (e.g., 2-4 true leaves) under controlled greenhouse conditions (e.g., 25/18°C day/night, 14-hour photoperiod).

  • Herbicide Application:

    • Prepare a series of herbicide dilutions to achieve the desired application rates. Include an untreated control (sprayed with water and any formulation adjuvants only).

    • Apply the herbicide solutions evenly to the foliage of the plants using a laboratory sprayer calibrated to deliver a specific volume.

  • Incubation and Assessment:

    • Return the treated plants to the greenhouse.

    • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a percentage scale (0% = no injury, 100% = complete kill).

    • At the end of the experiment, harvest the above-ground biomass and determine the fresh and/or dry weight.

  • Data Analysis:

    • Calculate the percentage of growth reduction for each treatment compared to the untreated control.

    • Determine the GR50 value (the application rate that causes a 50% reduction in growth) using a suitable dose-response model.

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the modes of action of different classes of pyrazole derivatives.

GABA_Chloride_Channel_Inhibition cluster_neuron Insect Neuron cluster_result Result GABA GABA GABA_R GABA-gated Chloride Channel GABA->GABA_R binds Cl_in Cl- (intracellular) GABA_R->Cl_in Cl- influx Hyperexcitation Hyperexcitation Cl_out Cl- (extracellular) Cl_out->GABA_R Hyperpolarization Neuron Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Fipronil Fipronil (Phenylpyrazole) Fipronil->GABA_R blocks Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Inhibition of GABA-gated chloride channel by Fipronil.

Ryanodine_Receptor_Activation cluster_muscle_cell Insect Muscle Cell cluster_result Result SR Sarcoplasmic Reticulum (SR) Ca_SR Ca2+ (in SR) RyR Ryanodine Receptor (RyR) Ca_cyto Ca2+ (cytosol) RyR->Ca_cyto Ca2+ release Uncontrolled_Ca Uncontrolled Ca2+ Release Ca_SR->RyR Chlorantraniliprole Chlorantraniliprole (Anthranilic Diamide) Chlorantraniliprole->RyR activates Contraction Muscle Contraction Uncontrolled_Ca->Contraction Paralysis Paralysis Contraction->Paralysis Death Insect Death Paralysis->Death

Caption: Activation of Ryanodine Receptor by Chlorantraniliprole.

SDHI_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_result Result Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex II (SDH) TCA_Cycle TCA_Cycle Fumarate->TCA_Cycle TCA Cycle Complex_II Complex II (Succinate Dehydrogenase) UQH2 Ubiquinol (QH2) Complex_II->UQH2 e- transfer No_e_transfer Blocked Electron Transfer UQ Ubiquinone (Q) UQ->Complex_II Complex_III Complex_III UQH2->Complex_III To Complex III SDHI SDHI Fungicide (e.g., Bixafen) SDHI->Complex_II inhibits No_ATP No ATP Production No_e_transfer->No_ATP Cell_Death Fungal Cell Death No_ATP->Cell_Death

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by SDHI fungicides.

ALS_Inhibition cluster_plant_cell Plant Cell cluster_result Result Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_KB α-Ketobutyrate alpha_KB->ALS BCAAs Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAAs No_BCAAs No BCAA Synthesis Protein_Synth Protein Synthesis BCAAs->Protein_Synth Cell_Division Cell Division Protein_Synth->Cell_Division ALS_Inhibitor ALS Inhibitor Herbicide (e.g., Pyrazosulfuron-ethyl) ALS_Inhibitor->ALS inhibits No_Protein Inhibited Protein Synthesis & Cell Division No_BCAAs->No_Protein Plant_Death Plant Death No_Protein->Plant_Death

Caption: Inhibition of Acetolactate Synthase (ALS) by ALS inhibitor herbicides.

HPPD_Inhibition cluster_plant_cell Plant Cell cluster_result Result Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate No_PQ_Toco No Plastoquinone & Tocopherol Synthesis Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll HPPD_Inhibitor HPPD Inhibitor Herbicide (e.g., Topramezone) HPPD_Inhibitor->HPPD inhibits Bleaching Bleaching of Tissues No_PQ_Toco->Bleaching Plant_Death Plant Death Bleaching->Plant_Death

Caption: Inhibition of HPPD enzyme by HPPD inhibitor herbicides.

B. Experimental Workflow Diagrams

Insecticide_Bioassay_Workflow start Start prep_solutions Prepare Insecticide Serial Dilutions start->prep_solutions treat_leaves Dip Leaf Discs in Solutions prep_solutions->treat_leaves setup_bioassay Place Leaf Disc & Larva in Petri Dish treat_leaves->setup_bioassay incubate Incubate at Controlled Conditions setup_bioassay->incubate assess_mortality Assess Mortality at 24, 48, 72h incubate->assess_mortality analyze_data Data Analysis (Probit, LC50) assess_mortality->analyze_data end End analyze_data->end

Caption: Workflow for a larval leaf-dip insecticide bioassay.

Fungicide_Bioassay_Workflow start Start prep_media Prepare Fungicide-Amended Growth Media start->prep_media pour_plates Pour Media into Petri Dishes prep_media->pour_plates inoculate Inoculate Plates with Fungal Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure_growth Measure Colony Diameter incubate->measure_growth analyze_data Data Analysis (Inhibition %, EC50) measure_growth->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro fungicide mycelial growth inhibition assay.

Herbicide_Bioassay_Workflow start Start grow_plants Grow Target Weed Species in Pots start->grow_plants prep_solutions Prepare Herbicide Dilutions grow_plants->prep_solutions apply_herbicide Apply Herbicide with Laboratory Sprayer prep_solutions->apply_herbicide incubate Return Plants to Greenhouse apply_herbicide->incubate assess_injury Visually Assess Injury & Measure Biomass incubate->assess_injury analyze_data Data Analysis (Growth Reduction %, GR50) assess_injury->analyze_data end End analyze_data->end

Caption: Workflow for a whole-plant post-emergence herbicide bioassay.

References

Application Notes and Protocols for Pyrazole Synthesis Utilizing Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of pyrazoles using continuous flow chemistry. This technology offers significant advantages over traditional batch methods, including enhanced safety, improved scalability, higher yields, and reduced reaction times. The following sections detail various synthetic strategies, complete with experimental protocols and comparative data, to facilitate the adoption of flow chemistry in your laboratory for the synthesis of this important heterocyclic motif.

Multi-step Synthesis of N-Aryl Pyrazoles from Anilines

This method showcases a four-step continuous flow process for the conversion of anilines into N-aryl pyrazoles. A key advantage of this approach is the in-situ generation and consumption of hazardous intermediates like diazonium salts and hydrazines, significantly improving the safety profile of the synthesis.[1][2] A metal-free reduction using vitamin C is employed, offering a more sustainable alternative to heavy metal reductants.[1][3]

Comparative Data for N-Aryl Pyrazole Synthesis
EntryAniline Derivative1,3-Dicarbonyl CompoundProductYield (%)Residence TimeRef.
14-NitroanilinePentane-2,4-dione1-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrobenzene4012 hours (for scale-up)[2]
2Sulfanilamide3-(4-(Trifluoromethyl)phenyl)-1-phenylpropane-1,3-dioneCelecoxib48Not Specified[2]
34-AminobenzonitrilePentane-2,4-dione4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile692 hours[2]
44-BromoanilinePentane-2,4-dione1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole76Not Specified[1]
5Aniline1-(Furan-2-yl)butane-1,3-dione1-(Furan-2-yl)-3-methyl-1H-pyrazol-5-yl)ethan-1-one46Not Specified[2]
Experimental Protocol: Four-Step Synthesis of N-Aryl Pyrazoles

This protocol is adapted from the work of Poh et al. and demonstrates the synthesis of a 4-nitrophenyl pyrazole derivative.[1][2]

Reagent Preparation:

  • Solution A (Aniline): Prepare a solution of the desired aniline (e.g., 4-nitroaniline) in a suitable solvent.

  • Solution B (Diazotization Agent): Prepare a solution of an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) and acid (e.g., HCl) in a suitable solvent.[1]

  • Solution C (Reducing Agent): Prepare a solution of L-ascorbic acid (Vitamin C) in a suitable solvent.[1][2]

  • Solution D (Cyclization Partner): Prepare a solution of the 1,3-dicarbonyl compound (e.g., pentane-2,4-dione) in a suitable solvent.

Flow Synthesis Procedure:

  • Solutions A and B are pumped and mixed in a T-mixer and then passed through a reactor coil (Reactor 1) to facilitate diazotization.

  • The output from Reactor 1 is then mixed with Solution C in a second T-mixer and passed through Reactor 2 for the reduction of the diazonium salt to the corresponding hydrazine.

  • The resulting hydrazine solution is then combined with Solution D in a third T-mixer.

  • This final mixture is passed through a third heated reactor coil (Reactor 3) to effect the cyclocondensation and form the pyrazole product.

  • The output from Reactor 3 is collected, and the product is isolated via standard workup and purification procedures (e.g., extraction and chromatography).

Experimental Workflow: Multi-step Pyrazole Synthesis

cluster_reagents Reagent Reservoirs cluster_pumps Pumps cluster_reactors Flow Reactors Aniline Aniline Solution P1 P Aniline->P1 Diazotization Diazotization Agent (e.g., tBuONO, HCl) P2 P Diazotization->P2 Reduction Reducing Agent (Vitamin C) P3 P Reduction->P3 Dicarbonyl 1,3-Dicarbonyl Compound P4 P Dicarbonyl->P4 T1 T-Mixer 1 P1->T1 P2->T1 T2 T-Mixer 2 P3->T2 T3 T-Mixer 3 P4->T3 R1 Reactor 1 (Diazotization) T1->R1 R1->T2 R2 Reactor 2 (Reduction) T2->R2 R2->T3 R3 Reactor 3 (Cyclocondensation) T3->R3 Collection Product Collection R3->Collection

Caption: Multi-step synthesis of N-aryl pyrazoles from anilines.

Two-Stage Synthesis of Pyrazoles from Acetophenones

This approach involves a two-step sequence where an acetophenone is first condensed with dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone intermediate, which is then reacted with hydrazine to yield the pyrazole product.[4] This method is suitable for a range of substituted acetophenones.[4]

Comparative Data for Two-Stage Pyrazole Synthesis
EntryAcetophenone DerivativeYield (%)Temperature (°C)Residence Time (min)Ref.
14-Fluoroacetophenone95170 (Step 1), 150 (Step 2)10 (Step 1), 2 (Step 2)[4]
24-Chloroacetophenone93170 (Step 1), 150 (Step 2)10 (Step 1), 2 (Step 2)[4]
34-Bromoacetophenone96170 (Step 1), 150 (Step 2)10 (Step 1), 2 (Step 2)[4]
44-Methoxyacetophenone45170 (Step 1), 150 (Step 2)10 (Step 1), 2 (Step 2)[4]
51-(Naphthalen-1-yl)ethan-1-one88170 (Step 1), 150 (Step 2)10 (Step 1), 2 (Step 2)[4]
Experimental Protocol: Two-Stage Synthesis from Acetophenones

This protocol is based on the work of GalChimia for the synthesis of substituted pyrazoles.[4]

Reagent Preparation:

  • Solution A (Acetophenone): Prepare a solution of the acetophenone (e.g., 4-fluoroacetophenone, 0.543 M to 0.624 M) in DMF.[4]

  • Solution B (DMFDMA): Prepare a solution of DMFDMA (2 equivalents) in DMF.[4]

  • Solution C (Hydrazine): Prepare a solution of hydrazine hydrate (3 equivalents) in DMF.[4]

Flow Synthesis Procedure:

  • Solutions A and B are pumped and mixed, then passed through a heated stainless-steel coil reactor (Reactor 1) at 170 °C with a residence time of 10 minutes to form the enaminone intermediate.[4]

  • The output from Reactor 1 is then mixed with Solution C in a T-mixer.

  • This mixture is passed through a second heated glass microreactor (Reactor 2) at 150 °C with a residence time of 2 minutes for the cyclization to the pyrazole.[4]

  • The product stream is collected for subsequent workup and purification.

Experimental Workflow: Two-Stage Pyrazole Synthesis

cluster_reagents Reagent Reservoirs cluster_pumps Pumps cluster_reactors Flow Reactors Acetophenone Acetophenone in DMF P1 P Acetophenone->P1 DMFDMA DMFDMA in DMF P2 P DMFDMA->P2 Hydrazine Hydrazine Hydrate in DMF P3 P Hydrazine->P3 T1 T-Mixer 1 P1->T1 P2->T1 T2 T-Mixer 2 P3->T2 R1 Reactor 1 (170°C) Enaminone Formation T1->R1 R1->T2 R2 Reactor 2 (150°C) Pyrazole Formation T2->R2 Collection Product Collection R2->Collection

Caption: Two-stage synthesis of pyrazoles from acetophenones.

Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

This method utilizes the [3+2] cycloaddition of in-situ generated diazo compounds with alkynes to form pyrazoles. Flow chemistry is particularly advantageous for this transformation as it allows for the safe generation and immediate use of potentially hazardous diazoalkanes at elevated temperatures.[5][6]

Comparative Data for Pyrazole Synthesis via Cycloaddition
EntryDiazo PrecursorAlkyneProductYield (%)Temperature (°C)Residence Time (min)Ref.
1TrimethylsilylmethylaminePhenylacetylene3-Phenyl-1H-pyrazole65 (diazo formation), then cycloadditionNot Specified16 (diazo formation)[1]
2Fluorinated AmineEthyl propiolateEthyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate9314028[5]
3Fluorinated Amine1-Ethynyl-4-fluorobenzene5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole8514028[5]
4SydnonePhenylacetylene1,4-Diphenyl-1H-pyrazoleNot SpecifiedNot Specified2-5 hours[7]
5DiazoacetateSF5-alkynePentafluorosulfanylpyrazole51 (batch)80 (batch)48 hours (batch)[1]
Experimental Protocol: Cycloaddition of In-situ Generated Diazoalkanes

This protocol is based on the work by Mertens et al. for the synthesis of fluorine-substituted pyrazoles.[1]

Reagent Preparation:

  • Solution A (Amine): A solution of the amine precursor (e.g., a fluorinated amine) in a suitable solvent.[1]

  • Solution B (Nitrosating Agent): A solution of a nitrosating agent (e.g., NaNO2 in acid) for the in-situ generation of the diazo compound.

  • Solution C (Alkyne): A solution of the alkyne dipolarophile in a suitable solvent.

Flow Synthesis Procedure:

  • Solutions A and B are introduced into the flow system, mixed, and passed through a reactor (Reactor 1) to generate the diazoalkane in-situ.

  • The output stream containing the diazoalkane is immediately mixed with Solution C.

  • The combined stream is then passed through a second, heated reactor (Reactor 2) to promote the [3+2] cycloaddition reaction.

  • The product stream is collected for analysis and purification. This continuous process avoids the isolation of the potentially explosive diazo intermediate, significantly enhancing safety.[1]

Logical Relationship: In-situ Generation and Cycloaddition

cluster_reagents Reagents cluster_process Flow Process Amine Amine Precursor DiazoFormation In-situ Diazoalkane Formation (Reactor 1) Amine->DiazoFormation NitrosatingAgent Nitrosating Agent NitrosatingAgent->DiazoFormation Alkyne Alkyne Cycloaddition [3+2] Cycloaddition (Reactor 2) Alkyne->Cycloaddition Intermediate Hazardous Diazo Intermediate DiazoFormation->Intermediate Product Pyrazole Product Cycloaddition->Product Intermediate->Cycloaddition

Caption: In-situ generation and consumption of diazo intermediates.

Photochemical Synthesis of Pyrazolines and Pyrazoles

This innovative approach utilizes UV light to convert tetrazoles into nitrile imine dipoles, which are then trapped in-situ by dipolarophiles to form pyrazolines.[8][9] The corresponding pyrazoles can be obtained through subsequent oxidation. This reagent-free "photo-click" strategy is well-suited for flow chemistry, allowing for safe and scalable production with nitrogen gas as the only byproduct.[8][9]

Comparative Data for Photochemical Pyrazoline/Pyrazole Synthesis
EntryTetrazoleDipolarophileProductYield (%)Residence Time (min)Ref.
12,5-Diphenyl-2H-tetrazoleN-PhenylmaleimidePyrazoline Derivative8110[1]
22,5-Diphenyl-2H-tetrazoleDiethyl FumaratePyrazoline Derivative7510[9]
32-(4-Methoxyphenyl)-5-phenyl-2H-tetrazoleN-PhenylmaleimidePyrazoline Derivative8010[9]
4Pyrazoline from Entry 1(Oxidation)Pyrazole Derivative89Not Specified[1]
5Pyrazoline from Entry 2(Oxidation)Pyrazole Derivative70Not Specified[1]
Experimental Protocol: Photochemical Synthesis in Flow

This protocol is adapted from the work of Baumann and coworkers.[8][9]

Reagent Preparation:

  • Stock Solution: Prepare a homogeneous solution of the tetrazole (1 equivalent) and the dipolarophile (1.2 equivalents) in a suitable solvent like acetonitrile (e.g., 100 mM).[9]

Flow Synthesis Procedure:

  • The stock solution is pumped through a UV-photoreactor (e.g., a Vapourtec E-series with a medium-pressure Hg-lamp).[9]

  • The reaction mixture is irradiated within a flow coil (e.g., 10 mL PFA) with a defined residence time (e.g., 10 minutes).[9] A back-pressure regulator (e.g., set to 2 bar) is used to ensure the safe release of nitrogen gas formed during the reaction.[1][9]

  • The exiting solution containing the pyrazoline product is collected.

  • For the synthesis of pyrazoles, the collected pyrazoline can be subjected to a subsequent oxidation step (either in flow or batch).

Experimental Workflow: Photochemical Pyrazoline Synthesis

Reagent Tetrazole & Dipolarophile Stock Solution Pump P Reagent->Pump Photoreactor UV Photoreactor (Hg-lamp) Pump->Photoreactor BPR Back Pressure Regulator (2 bar) Photoreactor->BPR Collection Pyrazoline Product Collection BPR->Collection N2 N2 Gas (byproduct) BPR->N2 release

Caption: Photochemical synthesis of pyrazolines in a flow reactor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole.

Product Identity:

  • Product Name: this compound[1][2]

  • Molecular Formula: C₁₁H₁₁ClN₂[1][2]

  • Molecular Weight: 206.67 g/mol [1][2]

  • CAS Number: 916766-83-1[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A prevalent and logical two-step synthetic pathway is generally employed. The first step involves the formation of the pyrazole ring, followed by the chloromethylation of the phenyl group. Specifically, this can be achieved by reacting 4-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized with methylhydrazine to yield 1-methyl-3-(p-tolyl)-1H-pyrazole. The subsequent step is the chloromethylation of the tolyl group to afford the final product.

Q2: I am observing a low yield in the pyrazole formation step. What are the potential causes and solutions?

A2: Low yields in pyrazole synthesis can arise from several factors. Incomplete reaction is a common issue; ensure you are monitoring the reaction progress by TLC or LC-MS. You can try increasing the reaction time or temperature.[3] The choice of solvent and catalyst is also critical. While this reaction is often performed in a suitable solvent like ethanol or acetic acid, exploring other options might be beneficial. The purity of your starting materials, particularly the acetophenone and methylhydrazine, is paramount as impurities can lead to side reactions.[4]

Q3: During the chloromethylation step, I am getting multiple products. How can I improve the selectivity?

A3: Chloromethylation reactions, such as the Blanc-Quelet reaction, can sometimes lead to the formation of isomers (ortho- vs. para-substitution) and diarylmethane byproducts due to Friedel-Crafts alkylation of the starting material or product.[5] To enhance para-selectivity, controlling the reaction temperature is crucial; lower temperatures generally favor the para-isomer. The choice of Lewis acid catalyst and its concentration can also influence the product distribution. Using a milder catalyst or optimizing its stoichiometry may reduce byproduct formation.

Q4: Is the chloromethyl group stable under the pyrazole synthesis conditions?

A4: The chloromethyl group is generally not stable under the conditions required for pyrazole synthesis, which often involve nucleophilic reagents and potentially elevated temperatures. It is highly susceptible to nucleophilic substitution. Therefore, it is advisable to introduce the chloromethyl group in the final step of the synthesis.

Troubleshooting Guides

Part 1: Synthesis of 1-methyl-3-(p-tolyl)-1H-pyrazole
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction of acetophenone with DMF-DMA.- Increase reaction temperature and/or time for the enaminone formation. - Ensure DMF-DMA is fresh and not degraded.
Inefficient cyclization with methylhydrazine.- Add a catalytic amount of a weak acid like acetic acid to facilitate imine formation.[3] - Ensure the methylhydrazine is of high purity.
Presence of Multiple Spots on TLC Formation of regioisomers (e.g., 1-methyl-5-(p-tolyl)-1H-pyrazole).- The reaction of the enaminone with methylhydrazine is generally regioselective for the 1,3-disubstituted pyrazole. However, careful control of reaction temperature can further improve selectivity. - Purification by column chromatography is usually effective in separating isomers.
Unreacted starting materials or intermediates.- Monitor the reaction closely by TLC to ensure complete consumption of starting materials before workup. - Optimize the stoichiometry of the reagents.
Product is an Oil and Difficult to Purify Presence of residual solvent or byproducts.- Ensure complete removal of the solvent under reduced pressure. - Purify by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Part 2: Chloromethylation of 1-methyl-3-(p-tolyl)-1H-pyrazole
Issue Potential Cause Troubleshooting Steps
Low Yield of Chloromethylated Product Incomplete reaction.- Increase the reaction time or the amount of the chloromethylating agent (e.g., paraformaldehyde and HCl). - Use a more effective Lewis acid catalyst, such as zinc chloride.[5]
Formation of diarylmethane byproduct.- Keep the reaction temperature low (e.g., 0-10 °C) to minimize this side reaction.[6] - Use a stoichiometric amount of the pyrazole substrate relative to the chloromethylating agent.
Formation of Multiple Isomers Reaction at both ortho and para positions of the phenyl ring.- The para-position is sterically more accessible and electronically favored. Lowering the reaction temperature can increase the para/ortho ratio.
Product Degradation The product is a reactive benzylic halide and can be unstable.- Perform the reaction under anhydrous conditions. - Work up the reaction promptly and avoid prolonged heating. - Store the purified product at a low temperature.
Reaction with the Pyrazole Ring The pyrazole ring itself can undergo electrophilic substitution.- While chloromethylation typically occurs on the more activated phenyl ring, side reactions on the pyrazole ring are possible. Careful control of stoichiometry and temperature is key. Using a less reactive chloromethylating agent could be explored.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-(p-tolyl)-1H-pyrazole
  • Enaminone Formation: In a round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) in toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the acetophenone is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone.

  • Pyrazole Formation: Dissolve the crude enaminone in ethanol. Add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-methyl-3-(p-tolyl)-1H-pyrazole.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a stirrer and a gas inlet, suspend paraformaldehyde (1.5 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the suspension for 30-60 minutes.

  • Add 1-methyl-3-(p-tolyl)-1H-pyrazole (1.0 eq) and a catalytic amount of anhydrous zinc chloride (0.2 eq).

  • Reaction: Stir the reaction mixture at 0-5 °C for 6-12 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into ice-water and stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data

Table 1: Reported Yields for the Synthesis of Substituted Pyrazoles from Acetophenones

Acetophenone SubstituentReaction ConditionsYield (%)Reference
4-HDMF-DMA, Hydrazine, Flow Chemistry79GalChimia Technical Note
4-ClDMF-DMA, Hydrazine, Flow ChemistryHighGalChimia Technical Note
4-BrDMF-DMA, Hydrazine, Flow ChemistryHighGalChimia Technical Note
4-FDMF-DMA, Hydrazine, Flow ChemistryHighGalChimia Technical Note
4-NO₂1,3-diketone, Phenylhydrazine, EtOH, reflux63Ohtsuka et al.

Table 2: Optimization of Chloromethylation of Aromatic Compounds

Aromatic SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
TolueneZnCl₂Acetic Acid8071-98IRIS
CumeneZnCl₂Acetic Acid8098IRIS
o-XyleneFeCl₃--74CN101774880A
p-XyleneFeCl₃--71CN101774880A

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time and/or Temperature incomplete->increase_time_temp check_reagents Check Reagent Purity & Stoichiometry complete->check_reagents increase_time_temp->check_reaction impure_reagents Impure Reagents or Incorrect Stoichiometry check_reagents->impure_reagents Issue Found check_conditions Review Reaction Conditions (Solvent, Catalyst) check_reagents->check_conditions No Issue purify_reagents Purify/Replace Reagents & Verify Stoichiometry impure_reagents->purify_reagents purify_reagents->start Retry Synthesis optimize_conditions Optimize Solvent and/or Catalyst check_conditions->optimize_conditions side_reactions Investigate Side Reactions (NMR, MS) check_conditions->side_reactions If still low yield optimize_conditions->start Retry Synthesis modify_protocol Modify Protocol to Minimize Side Reactions side_reactions->modify_protocol modify_protocol->start Retry Synthesis

Caption: Troubleshooting workflow for addressing low yield in synthesis.

Synthesis_Pathway Synthetic Pathway for this compound acetophenone 4-Methylacetophenone enaminone Enaminone Intermediate acetophenone->enaminone + dmf_dma DMF-DMA dmf_dma->enaminone pyrazole 1-Methyl-3-(p-tolyl)-1H-pyrazole enaminone->pyrazole + methylhydrazine Methylhydrazine methylhydrazine->pyrazole final_product This compound pyrazole->final_product + chloromethylation Chloromethylation (Paraformaldehyde, HCl, ZnCl2) chloromethylation->final_product

Caption: Proposed synthetic pathway for the target molecule.

References

Technical Support Center: Purification of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound and related pyrazole derivatives are recrystallization and column chromatography.[1][2] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[3]

Q2: How do I select an appropriate solvent for the recrystallization of my compound?

A2: Solvent selection is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently effective.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal system for this compound.

Q3: What are the typical stationary and mobile phases for column chromatography of pyrazole derivatives?

A3: For the column chromatography of pyrazole compounds, silica gel is the most commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2][4] The optimal ratio of these solvents will depend on the polarity of the target compound and its impurities and should be determined by thin-layer chromatography (TLC) analysis.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Impurities in pyrazole synthesis can include unreacted starting materials, by-products from side reactions, and regioisomers.[5] The formation of regioisomers is a common issue in the synthesis of unsymmetrically substituted pyrazoles.[2] Depending on the synthetic route, impurities could also arise from the chloromethylation step.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower boiling point solvent. - Add a small amount of a solvent in which the compound is highly soluble. - Ensure a slow cooling rate. - Scratch the inside of the flask with a glass rod to induce crystallization.[1]
Low or no crystal formation The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently concentrated.- Partially evaporate the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.[1] - Cool the solution in an ice bath or refrigerator.
Poor recovery Too much solvent was used, or the crystals were not completely collected.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Colored impurities in crystals The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system (mobile phase) is not optimal.- Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity (less polar solvent). If they are too low (low Rf), increase the polarity (more polar solvent).
Compound is insoluble in the mobile phase The chosen eluent is not a good solvent for the compound.- Add a small amount of a more polar solvent to the mobile phase to increase solubility.[4]
Cracking or channeling of the silica gel column Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Streaking of the compound on the column The compound is too polar for the chosen mobile phase, or the sample is overloaded.- Increase the polarity of the mobile phase. - Ensure the initial sample band is concentrated and loaded evenly onto the column. - Use a smaller amount of crude material.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Experimental workflow for recrystallization.

Column_Chromatography_Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Experimental workflow for column chromatography.

References

Common side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1][3]

Q2: I am observing a mixture of regioisomers in my reaction. What causes this and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][4] This occurs because the initial attack of the substituted hydrazine can happen on either of the two different carbonyl groups, leading to two different products.[5][6] Regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the specific reaction conditions.[1][5][7]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the preference for one regioisomer over another compared to standard solvents like ethanol.[4]

  • Reaction Conditions (pH): Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, which can alter the major regioisomer formed.[1][5]

  • Reactant Stoichiometry: Varying the ratio of the 1,3-diketone to the hydrazine has also been shown to affect the regioisomeric ratio.[5]

Q3: Why is the yield of my pyrazole synthesis consistently low?

A3: Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, or the formation of stable, unwanted side products.[1][8]

Troubleshooting Low Yield:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1][8] If the reaction is stalled, consider increasing the reaction time or temperature.[8] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[8]

  • Catalyst Choice: The choice and amount of acid or base catalyst are often critical. For the Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are typically used.[8]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to dehydrate to the final pyrazole product.[1] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to push the reaction to completion.[1]

  • Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials, as impurities can lead to unwanted side reactions.[1]

Q4: I am performing an N-alkylation on a pyrazole and getting a mixture of products. How can I control the regioselectivity?

A4: The two nitrogen atoms in the pyrazole ring have similar electronic properties, which complicates regioselective N-alkylation.[9] The reaction of an NH-pyrazole with an alkylating agent can result in a mixture of two regioisomers.[10][11] The outcome is often controlled by steric hindrance; the alkyl group will preferentially add to the less sterically hindered nitrogen atom.[10][11] In some cases, functional groups already present on the pyrazole ring can be tuned to guide the regioselectivity of the alkylation.[9]

Data Summary

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and methylhydrazine. This data is crucial for optimizing reaction conditions to favor the formation of a desired regioisomer.[4]

1,3-Diketone Substituents (R1, R2)SolventRegioisomeric Ratio (Isomer 1 : Isomer 2)
Aryl, CF3EthanolLow selectivity (mixture)
Aryl, CF3TFEImproved selectivity
Aryl, CF3HFIPHigh selectivity (up to 99:1)
2-Furyl, CF3HFIP~99:1
Methyl, CF3TFE85:15
Methyl, CF3HFIP91:9

Note: Data is generalized from trends reported in the literature.[4] Specific ratios are highly dependent on the exact substrates used.

Visualized Workflows and Pathways

Knorr Synthesis Pathway and Regioisomer Formation

// Edges {r1, r2} -> p1 [color="#EA4335", label="Pathway A"]; {r1, r2} -> p2 [color="#FBBC05", label="Pathway B"]; p1 -> prod1 [color="#5F6368"]; p2 -> prod2 [color="#5F6368"];

// Invisible edges for alignment edge [style=invis]; r1 -> r2; p1 -> p2; prod1 -> prod2; }

Caption: Knorr synthesis pathways leading to different regioisomers.

Troubleshooting Workflow for Low Pyrazole Yield

// Connections start -> check_completion; check_completion -> increase_cond [label=" No"]; increase_cond -> check_completion; check_completion -> check_purity [label=" Yes"]; check_purity -> purify_sm [label=" Impure"]; purify_sm -> start; check_purity -> check_catalyst [label=" Pure"]; check_catalyst -> check_byproducts; check_byproducts -> end_node; }

Caption: A logical workflow for troubleshooting low pyrazole yield.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, which is a foundational method in this field.[6][12][13]

Materials:

  • 1,3-Dicarbonyl Compound (e.g., acetylacetone)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., Ethanol)

  • Acid Catalyst (e.g., Glacial Acetic Acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[13]

  • Reaction: Heat the mixture to reflux and stir.[8] The reaction progress should be monitored by TLC or LC-MS to determine the point of completion.[1][8] Reaction times can vary from 1 hour to several hours depending on the substrates.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent may be removed under reduced pressure.[1] The crude product can often be purified by recrystallization from a suitable solvent (such as ethanol/water) or by column chromatography on silica gel to isolate the desired pyrazole product.[1][14]

References

"3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole. Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and reactivity of this compound. The recommended storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).The chloromethyl group is susceptible to hydrolysis in the presence of moisture. An inert atmosphere prevents exposure to atmospheric moisture.
Light Protect from light.While specific photostability data is unavailable, similar aromatic and heterocyclic compounds can be light-sensitive.
Container Store in a tightly sealed, dry container.Prevents contamination and exposure to moisture and air.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

IssuePotential CauseRecommended Action
Low or no reactivity in a nucleophilic substitution reaction. Degraded Reagent: The compound may have hydrolyzed due to improper storage, leading to the formation of the corresponding benzyl alcohol, 3-[4-(Hydroxymethyl)phenyl]-1-methyl-1H-pyrazole.Confirm the purity of the starting material using analytical techniques such as NMR or LC-MS. If degradation is confirmed, use a fresh batch of the compound.
Presence of Moisture: Trace amounts of water in the reaction can hydrolyze the chloromethyl group, reducing the yield of the desired product.Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under a dry, inert atmosphere.
Formation of a polar impurity with a higher molecular weight. Reaction with Solvent: Protic solvents (e.g., alcohols, water) can act as nucleophiles and react with the chloromethyl group.Use aprotic solvents (e.g., THF, DCM, acetonitrile) for reactions unless the protic solvent is a desired reactant.
Discoloration of the compound upon storage (e.g., turning yellow or brown). Decomposition: This may indicate slow decomposition, potentially due to exposure to air, light, or elevated temperatures over time.While a slight color change may not significantly impact reactivity in all cases, it is advisable to re-analyze the compound for purity before use. For critical applications, using a fresh, pure sample is recommended.
Inconsistent results between different batches. Variable Purity: Different batches of the compound may have varying levels of impurities from the synthesis process.Qualify each new batch of the reagent before use in critical experiments. Store all batches under the same recommended conditions to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: The primary signs of degradation include a change in physical appearance (e.g., discoloration), the presence of a new spot on a TLC plate (often a more polar spot corresponding to the hydrolyzed alcohol), or a new peak in an LC-MS or NMR spectrum. A decreased yield in a standard reaction is also a strong indicator of degradation.

Q2: What is the likely product of hydrolysis of this compound?

A2: The likely hydrolysis product is 3-[4-(Hydroxymethyl)phenyl]-1-methyl-1H-pyrazole, formed by the substitution of the chlorine atom with a hydroxyl group from water.

Q3: Is the pyrazole ring itself stable under typical reaction conditions?

A3: The pyrazole ring is generally a stable aromatic heterocycle.[1] Thermal decomposition studies on some pyrazole derivatives suggest that decomposition is often initiated by substituents on the ring rather than the ring itself.[2][3] Under typical synthetic conditions that are not overly harsh (e.g., strong acids, high temperatures for prolonged periods), the pyrazole core of the molecule is expected to remain intact.

Q4: What classes of nucleophiles are expected to react with this compound?

A4: The chloromethyl group is a reactive electrophile and will readily undergo nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. These include, but are not limited to, amines, alcohols, thiols, and carbanions.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Avoid strong oxidizing agents and strong bases. Benzyl chlorides can be incompatible with certain metals, which can catalyze decomposition.[4] It is also crucial to avoid moisture.

Experimental Protocols

Protocol 1: General Handling Procedure

To minimize degradation, it is recommended to handle this compound under an inert atmosphere in a glovebox or using Schlenk line techniques. Use dry, clean glassware and anhydrous solvents. When not in a controlled atmosphere, handle the compound quickly and reseal the container promptly.

Protocol 2: Small-Scale Purity Check by TLC

  • Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light. The presence of more than one spot, particularly a more polar spot that stays closer to the baseline, may indicate the presence of the hydrolysis product or other impurities.

Visualizations

Stability_Troubleshooting_Workflow observe Observe Issue (e.g., low yield, impurity) check_purity Check Reagent Purity (TLC, NMR, LC-MS) observe->check_purity is_degraded Is Reagent Degraded? check_purity->is_degraded use_fresh Use Fresh Batch of Reagent is_degraded->use_fresh Yes check_conditions Review Experimental Conditions is_degraded->check_conditions No optimize Optimize Reaction use_fresh->optimize is_moisture Moisture Present? check_conditions->is_moisture use_anhydrous Use Anhydrous Solvents & Inert Atmosphere is_moisture->use_anhydrous Yes check_compatibility Check Reagent/Solvent Compatibility is_moisture->check_compatibility No use_anhydrous->optimize is_incompatible Incompatible Reagents? check_compatibility->is_incompatible change_reagents Modify Reaction (e.g., change solvent) is_incompatible->change_reagents Yes is_incompatible->optimize No change_reagents->optimize success Successful Reaction optimize->success Degradation_Pathway reactant This compound C₁₁H₁₁ClN₂ product 3-[4-(Hydroxymethyl)phenyl]-1-methyl-1H-pyrazole C₁₁H₁₂N₂O reactant->product Hydrolysis nucleophile H₂O (Moisture) nucleophile->product

References

Technical Support Center: Overcoming Low Yields in Pyrazole Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrazole condensation reactions, a cornerstone of heterocyclic chemistry. Pyrazoles are a critical structural motif in many pharmaceuticals and agrochemicals.[1][2] However, achieving high yields can be challenging. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during pyrazole synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low yields are a frequent challenge in pyrazole synthesis and can arise from several factors, including incomplete reactions, side-product formation, or product degradation.[3][4]

Potential CauseRecommended Solution
Impure Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and diminish yields.[5][6] It is advisable to use a freshly opened or purified hydrazine derivative, as they can degrade over time.[5]
Suboptimal Reaction Conditions Optimize critical parameters such as temperature, reaction time, solvent, and pH.[5] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the ideal reaction time.[5][6]
Incomplete Reaction The cyclocondensation can be slow. Consider using a catalyst, such as a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.[1][3] Moderately increasing the reaction time or temperature may also be beneficial.[3]
Formation of Stable Intermediates In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[6][7] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[6]
Product Degradation The synthesized pyrazole may be unstable under the reaction or workup conditions. If degradation is suspected, attempt the reaction at a lower temperature or with a milder catalyst.[4]
Losses During Purification Significant product loss can occur during purification steps like column chromatography or recrystallization.[4] Optimize your purification technique; for instance, if using a silica column, deactivating the silica gel with triethylamine or ammonia in methanol can prevent product loss.[8]

Problem 2: Formation of Multiple Products/Isomers

The formation of regioisomeric mixtures is a common issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[5][6]

Potential CauseRecommended Solution
Lack of Regioselectivity The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[5] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[5]
Reaction Conditions Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially leading to a different major regioisomer.[6] The choice of solvent can also dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of one isomer.[9] Aprotic dipolar solvents can also provide better results than polar protic solvents.[10]

Problem 3: Difficulty in Product Purification

Purification of the final pyrazole product can sometimes be challenging due to the presence of persistent impurities or byproducts.

Potential CauseRecommended Solution
Colored Impurities Discoloration of the reaction mixture is often observed, especially when using hydrazine salts, and is typically due to the formation of colored impurities from the starting material.[5] Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction.[5]
Recrystallization Issues If the product does not crystallize easily, try adding more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[5] Alternatively, recrystallization from a different solvent system, such as an ethanol-water mixture, may be effective.[8]
Column Chromatography Challenges For compounds that are difficult to purify by standard silica gel chromatography, deactivating the silica gel with triethylamine can be beneficial.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[6] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1][6] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[6]

Q2: How can I improve the regioselectivity of my reaction when using an unsymmetrical 1,3-dicarbonyl?

A2: The formation of regioisomeric mixtures is a common challenge.[5] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[6] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity.[9] Additionally, conducting the reaction in aprotic dipolar solvents at room temperature can lead to good yields and high regioselectivity.[10][11]

Q3: My reaction has turned dark, and the final product is colored. What is the cause and how can I fix it?

A3: Discoloration is often due to the formation of colored impurities from the hydrazine starting material, particularly when using hydrazine salts.[5] This can be exacerbated if the reaction mixture becomes acidic.[5] The addition of a mild base, like sodium acetate, can help neutralize the acid and result in a cleaner reaction profile.[5] Purification by recrystallization is often an effective method for removing these colored impurities.[5]

Q4: Are there alternative, more environmentally friendly methods for pyrazole synthesis?

A4: Yes, microwave-assisted synthesis has emerged as a green chemistry approach that often leads to higher yields, shorter reaction times, and enhanced product purity compared to conventional heating methods.[12][13][14][15] Solvent-free reaction conditions, sometimes in combination with microwave irradiation, are also being explored to create more sustainable synthetic routes.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative. This should be considered a starting point and may require optimization.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (1.0-1.2 equivalents)[5]

  • Solvent (e.g., ethanol, acetic acid, or an aprotic dipolar solvent like N,N-dimethylacetamide)[1][10]

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)[1]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[16]

  • Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base may be beneficial.[5]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[6]

  • Work-up: Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by vacuum filtration.[5] Alternatively, the solvent can be removed under reduced pressure.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol outlines a general procedure for a more rapid and often higher-yielding synthesis using microwave irradiation.

Materials:

  • Pyrazole ketone (1 equivalent)

  • Substituted aldehyde (1 equivalent)

  • Catalyst (e.g., a weak base)[17]

  • Solvent (or solvent-free)[14][15]

Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine the pyrazole ketone, substituted aldehyde, and catalyst. If using a solvent, add it at this stage.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power (e.g., 70-100 W) and temperature for a short duration (e.g., 2-20 minutes).[17]

  • Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The choice of solvent can significantly impact the ratio of regioisomers formed.

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Reference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanol~1:1[10]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-Dimethylacetamide98:2[10]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol~1:1.3[9]
Ethyl 4,4-difluoro-2,4-dioxobutanoateMethylhydrazine2,2,2-Trifluoroethanol (TFE)>95:5[9]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Microwave-assisted methods can offer significant advantages in terms of reaction time and yield.

ReactionMethodReaction TimeYieldReference
Pyrazole-Chalcone Hybrid SynthesisConventional>24 hours-[12]
Pyrazole-Chalcone Hybrid SynthesisMicrowave-Assistedminutes80-85%[12]
Pyrazole & Oxadiazole Hybrid SynthesisConventional7-9 hours-[13]
Pyrazole & Oxadiazole Hybrid SynthesisMicrowave-Assisted9-10 minutes79-92%[13]

Visualizations

G General Mechanism of Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.[1]

G Troubleshooting Workflow for Low Pyrazole Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity purify_materials Purify Starting Materials check_purity->purify_materials Impure check_conditions Evaluate Reaction Conditions (T, t, solvent) check_purity->check_conditions Pure purify_materials->check_conditions optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal check_side_reactions Investigate for Side Reactions check_conditions->check_side_reactions Optimal optimize_conditions->check_side_reactions modify_conditions Modify Conditions to Minimize Side Products check_side_reactions->modify_conditions Evident check_purification Review Purification Technique check_side_reactions->check_purification None Evident modify_conditions->check_purification optimize_purification Optimize Purification Protocol check_purification->optimize_purification Losses Occurring end Improved Yield check_purification->end Optimized optimize_purification->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting regioselectivity issues in pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve the desired regiochemical outcome in your pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?

A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] For example, the reaction can yield a 1,3,5-trisubstituted pyrazole or a 1,3,5-trisubstituted pyrazole with a different substitution pattern. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][2]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is primarily governed by a combination of factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate an adjacent carbonyl group towards nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1]

  • Reaction Conditions: The solvent and pH of the reaction play a crucial role.[1][3] For instance, the use of fluorinated alcohols as solvents can dramatically increase regioselectivity.[4]

Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the likely cause and how can I fix it?

A3: A nearly 1:1 mixture of regioisomers often occurs when the substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[2] To address this, you can:

  • Modify the Solvent System: Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[2][4]

  • Adjust the Reaction pH: In some cases, adjusting the pH can influence the regioselectivity.[1][5]

  • Change the Synthetic Strategy: If solvent and pH adjustments are ineffective, consider a more regioselective synthetic method.[2]

Q4: The major product of my reaction is the undesired regioisomer. What can I do?

A4: When the inherent properties of your starting materials favor the unwanted isomer under standard conditions, a change in synthetic strategy is often the best solution.[2] Consider employing a regiochemically-controlled synthetic route, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes, which has been shown to provide complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[2][6][7][8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis
  • Problem: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields a mixture of regioisomers with a low ratio of the desired product.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for improving regioselectivity.

Issue 2: Complete Lack of Regioselectivity
  • Problem: The synthesis consistently produces a nearly inseparable 1:1 mixture of regioisomers.

  • Logical Relationship Diagram:

    G Addressing a 1:1 Regioisomeric Mixture start Problem: 1:1 Mixture of Regioisomers cause Likely Cause: Similar steric and electronic properties of substituents on the 1,3-dicarbonyl. start->cause solution1 Solution 1: Change Solvent Use TFE or HFIP to exploit subtle electronic differences. cause->solution1 solution2 Solution 2: Alternative Synthesis Utilize a method with inherent regiocontrol (e.g., from acetylenic ketones or tosylhydrazones). cause->solution2 outcome1 Outcome: Improved Regioselectivity solution1->outcome1 outcome2 Outcome: Complete Regioselectivity solution2->outcome2

    Caption: Strategies for resolving a 1:1 regioisomeric mixture.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
EntrySolventRatio (2:3)Total Yield (%)
1CF₃2-furylTFE98:285
2CF₃2-furylHFIP>99:182
3C₂F₅2-furylTFE97:388
4C₂F₅2-furylHFIP>99:185
5CF₃PhenylTFE99:190
6CF₃PhenylHFIP>99:187

Data summarized from studies on the use of fluorinated alcohols to improve regioselectivity.[4] Regioisomer 2 corresponds to the 5-aryl/heteroaryl pyrazole, while regioisomer 3 is the 3-aryl/heteroaryl pyrazole.

Table 2: Regioselectivity Comparison with Different Substituted Hydrazines in Ethanol
Entry1,3-DicarbonylHydrazineRegioisomer A (%)Regioisomer B (%)
11-Phenyl-1,3-butanedioneMethylhydrazine5545
21-Phenyl-1,3-butanedionePhenylhydrazine6040
31-(4-Nitrophenyl)-1,3-butanedioneMethylhydrazine7030
41-(4-Nitrophenyl)-1,3-butanedionePhenylhydrazine7525

Illustrative data based on general trends discussed in the literature.[1] Regioisomer A results from the attack of the substituted nitrogen of the hydrazine at the most electrophilic carbonyl carbon.

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with enhanced regioselectivity.[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the fluorinated alcohol (TFE or HFIP).

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole regioisomer.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This method offers complete regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles.[6][7][8]

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Pyridine (solvent)

Procedure:

  • To a solution of N-alkylated tosylhydrazone and terminal alkyne in pyridine, add t-BuOK and 18-crown-6.

  • Stir the reaction mixture at the specified temperature (optimized for specific substrates, often elevated) and monitor by TLC.

  • After the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure 1,3,5-trisubstituted pyrazole.

Disclaimer: These protocols are intended as general guidelines. Optimization may be required for specific substrates and reaction scales. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazoles from 1,3-dicarbonyl compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a question-and-answer format.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in pyrazole synthesis, particularly in the Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.1-1.2 equivalents) can be employed to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and lower the yield of the desired product.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can have a significant impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.[2]

  • pH Control: Adjusting the pH of the reaction mixture can influence the regiochemical outcome. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[3]

  • Temperature Control: In some cases, running the reaction at a lower temperature can enhance the selectivity of the initial nucleophilic attack.

  • Use of Catalysts: Certain catalysts can direct the reaction towards the formation of a single regioisomer. For instance, nano-ZnO has been reported to be an efficient catalyst for the regioselective synthesis of some pyrazole derivatives.[4]

Q3: My reaction mixture has turned dark, and I'm having trouble purifying the product. What is causing this and how can I resolve it?

Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[1]

Solutions:

  • Use of a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative processes that lead to colored byproducts.[1]

  • Purification Strategy:

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help remove some of the colored impurities.[1]

    • Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[1]

    • Column Chromatography: Silica gel column chromatography is a reliable method for separating the desired pyrazole from byproducts.[3]

Q4: The reaction seems to have stalled, and I'm observing a stable intermediate. What could be the issue?

In some cases, the reaction may not proceed to completion, and a stable intermediate, such as a hydrazone or a hydroxylpyrazolidine, may accumulate. This is often due to a high energy barrier for the final cyclization or dehydration step.

Troubleshooting Steps:

  • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the barrier for cyclization and dehydration.

  • Add a Dehydrating Agent: Incorporating a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help drive the equilibrium towards the final pyrazole product.

  • Acid Catalysis: If not already present, the addition of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can facilitate the dehydration step.[5]

Quantitative Data Summary

The regioselectivity of pyrazole synthesis is highly dependent on the substrates and reaction conditions. The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The two possible regioisomers are denoted as A (N-substituted nitrogen adjacent to R¹) and B (N-substituted nitrogen adjacent to R²).

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventReaction TimeTemperature (°C)Ratio (A:B)Overall Yield (%)Reference
1-(4-methoxyphenyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH< 1hRT15:8595[2]
1-(4-methoxyphenyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE< 1hRT85:1598[2]
1-(4-methoxyphenyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP< 1hRT97:399[2]
1-phenyl-1,3-butanedionePhenylhydrazineEtOH1hReflux50:5085[4]
1-phenyl-1,3-butanedionePhenylhydrazineTFE< 1hRT90:1092[2]
1-phenyl-1,3-butanedionePhenylhydrazineHFIP< 1hRT>99:196[2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP< 1hRT>99:197[2]

Experimental Protocols

Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Hydrate

This protocol provides a detailed methodology for the synthesis of 3,5-dimethylpyrazole, a common example of the Knorr pyrazole synthesis.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate

  • Water

  • Ethanol

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Condenser

  • Büchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of acetylacetone and 50 mL of water.[6]

  • Addition of Hydrazine: While stirring, slowly add 8 mL of hydrazine hydrate to the reaction mixture. An exothermic reaction may be observed.[6]

  • Reaction Conditions: Heat the reaction mixture to approximately 40°C and continue stirring for 1 hour.[6]

  • Product Isolation: After 1 hour, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.[7]

  • Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected solid with a small amount of cold water and allow it to air dry.[7]

  • Purification (Optional): The crude product can be further purified by recrystallization from ethanol.

  • Characterization: Determine the melting point of the dried product (literature melting point: 106-108°C) and calculate the percent yield.[6] The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

General Reaction Pathway for Knorr Pyrazole Synthesis

G General Reaction Pathway for Knorr Pyrazole Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting Workflow for Low Pyrazole Synthesis Yield

G Troubleshooting Workflow for Low Pyrazole Synthesis Yield Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity OptimizeStoichiometry Optimize Reactant Stoichiometry CheckPurity->OptimizeStoichiometry If pure Purification Optimize Purification Protocol CheckPurity->Purification If impure EvaluateConditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) OptimizeStoichiometry->EvaluateConditions If optimized Success Improved Yield OptimizeStoichiometry->Success If improved CheckSideReactions Investigate Side Reactions EvaluateConditions->CheckSideReactions If optimized EvaluateConditions->Success If improved CheckSideReactions->EvaluateConditions Address side reactions CheckSideReactions->Purification If identified Purification->Success

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

References

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their pyrazole synthesis experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am obtaining a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing regioselectivity?

A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as in the Knorr synthesis.[1][2] The regioselectivity is primarily governed by a combination of electronic and steric effects of the substituents on both reactants, as well as the reaction conditions.[3][4]

Troubleshooting Poor Regioselectivity:

  • Analyze Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound is often the rate-determining and selectivity-determining step.[1]

    • Electronic Differentiation: A significant difference in the electrophilicity of the two carbonyl carbons will direct the initial attack of the more nucleophilic nitrogen of the hydrazine. A carbonyl group adjacent to a strong electron-withdrawing group will be more electrophilic.[1]

    • Steric Hindrance: A sterically bulky substituent near one carbonyl group will hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.[3]

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity.[1]

  • pH Control: The pH of the reaction medium can influence the reaction pathway and, consequently, the regiomeric outcome.[2][5]

Q2: How can I improve the regioselectivity of my pyrazole synthesis using solvent effects?

A2: Solvent choice is a powerful tool for controlling regioselectivity. While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols have been shown to dramatically enhance regioselectivity.[1][2][6][7]

Using Fluorinated Alcohols to Enhance Regioselectivity:

  • Recommended Solvents: 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are highly effective.[6][7]

  • Mechanism of Improvement: Standard alcohols like ethanol can act as nucleophiles and compete with the hydrazine in attacking the more reactive carbonyl group, leading to lower regioselectivity. TFE and HFIP are non-nucleophilic and do not compete in this manner, thus improving the regioselectivity of the hydrazine's attack.[6]

  • Observed Improvements: In the reaction of methylhydrazine with certain 1,3-diketones, switching the solvent from ethanol to TFE or HFIP can increase the ratio of the desired regioisomer from a slight preference to as high as 99:1.[7]

Q3: My N-alkylation of an unsymmetrical pyrazole is not regioselective. What strategies can I employ to control the position of alkylation?

A3: Controlling the regioselectivity of N-alkylation on an already formed unsymmetrical pyrazole ring presents a different challenge. The outcome is influenced by steric hindrance, the choice of base, solvent, and the nature of the alkylating agent.[8]

Strategies for Regiocontrolled N-Alkylation:

  • Steric Hindrance: Alkylation will generally occur at the less sterically hindered nitrogen atom.[8]

  • Base and Solvent System: The combination of base and solvent is critical. For instance, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[8] In some cases, sodium hydride (NaH) can prevent the formation of isomeric byproducts.[8]

  • Enzymatic Alkylation: For unparalleled regioselectivity, engineered enzymes can perform pyrazole alkylation with greater than 99% selectivity using simple haloalkanes.[9]

Data Presentation: Effect of Solvents on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a substituted 1,3-dicarbonyl compound and a monosubstituted hydrazine to form a pyrazole.

1,3-Dicarbonyl Substituent (R1)HydrazineSolventRegioisomeric Ratio (desired:undesired)Yield (%)Reference
CF₃MethylhydrazineEtOHLow regioselectivity-[7]
CF₃MethylhydrazineTFE85:15-[6]
CF₃MethylhydrazineHFIP97:3-[7]
ArylPhenylhydrazineEtOHLow regioselectivity-[6]
ArylPhenylhydrazineTFEUp to 99:1-[7]
ArylPhenylhydrazineHFIPUp to 99:1-[7]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis with Improved Regioselectivity

This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, with an emphasis on achieving high regioselectivity through the use of fluorinated solvents.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound

  • Substituted hydrazine (or its hydrochloride salt)

  • Solvent: 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • (Optional) Mild base such as sodium acetate if using a hydrazine salt[4]

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen fluorinated solvent (TFE or HFIP).

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a mild base may be added to neutralize the acid.[4]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate the desired regioisomer.[2][4]

Visualizations

Regioselectivity_Factors cluster_reactants Reactants cluster_factors Controlling Factors cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl regioisomer1 Regioisomer A (Major Product) dicarbonyl->regioisomer1 regioisomer2 Regioisomer B (Minor Product) dicarbonyl->regioisomer2 hydrazine Substituted Hydrazine hydrazine->regioisomer1 hydrazine->regioisomer2 steric Steric Hindrance steric->regioisomer1 Favors less hindered attack electronic Electronic Effects electronic->regioisomer1 Favors more electrophilic site solvent Solvent Choice (e.g., TFE, HFIP) solvent->regioisomer1 Enhances selectivity ph Reaction pH ph->regioisomer1 Influences pathway

Caption: Factors influencing the regioselectivity of pyrazole synthesis.

Knorr_Synthesis_Workflow start Start dissolve Dissolve 1,3-dicarbonyl in fluorinated solvent start->dissolve add_hydrazine Add substituted hydrazine dissolve->add_hydrazine react Stir at RT or reflux (Monitor by TLC/LC-MS) add_hydrazine->react workup Cool and remove solvent react->workup purify Purify crude product (Recrystallization or Chromatography) workup->purify product Isolated Regioisomer purify->product

Caption: Workflow for regioselective Knorr pyrazole synthesis.

Solvent_Effect_Pathway cluster_ethanol In Ethanol (Nucleophilic Solvent) cluster_tfe In TFE/HFIP (Non-nucleophilic Solvent) reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine etoh_compete Ethanol competes with hydrazine for attack on C=O reactants->etoh_compete Low Regioselectivity tfe_no_compete Only hydrazine attacks C=O reactants->tfe_no_compete High Regioselectivity mixture Mixture of Regioisomers etoh_compete->mixture major_product Major Regioisomer (High Selectivity) tfe_no_compete->major_product

Caption: Influence of solvent nucleophilicity on regioselectivity.

References

Technical Support Center: 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

Answer: Low product yield is a common issue that can stem from several factors. Systematically evaluating each step of your reaction protocol is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Reagent Quality: The purity and reactivity of your starting materials, particularly the precursor alcohol ([4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol) and the chlorinating agent (e.g., thionyl chloride), are critical.

    • Solution: Ensure the alcohol is completely dry, as water will quench the thionyl chloride. Use freshly opened or properly stored thionyl chloride. Consider purifying the starting alcohol if its purity is questionable.

  • Reaction Temperature: The reaction temperature for chlorination with thionyl chloride is often crucial.

    • Solution: A common protocol involves adding thionyl chloride at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature.[1] Running the reaction at too high a temperature can lead to side product formation, while a temperature that is too low may result in an incomplete reaction.

  • Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. A typical reaction time can be around 16 hours at 17 °C.[1]

  • Improper Quenching/Work-up: The work-up procedure is critical for isolating the product and removing unreacted reagents and byproducts.

    • Solution: After the reaction is complete, it should be carefully quenched, for instance, by diluting with water and ethyl acetate and neutralizing with a saturated aqueous sodium bicarbonate solution.[1] The organic layer should be thoroughly washed and dried before solvent removal.[1]

Issue 2: Presence of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation and remove them?

Answer: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material: The most common impurity is the starting alcohol.

    • Mitigation: Ensure a slight excess of the chlorinating agent is used and that the reaction goes to completion by monitoring with TLC.

    • Removal: Purification by silica gel column chromatography is an effective method to separate the product from the more polar starting alcohol.[1]

  • Dimeric Ether Formation: Under certain conditions, especially if the reaction is heated or if a base is present, the starting alcohol can react with the product to form a dimeric ether.

    • Mitigation: Maintain a low reaction temperature and avoid the use of strong bases during the chlorination step.

  • Over-chlorination: While less common for a benzylic chloride, harsh conditions could potentially lead to further reactions on the aromatic rings, though this is unlikely with thionyl chloride.

Purification:

  • Silica Gel Column Chromatography: This is the most cited method for purifying this compound.[1] A common eluent system is a mixture of ethyl acetate and hexane.[1] The polarity of the eluent should be optimized based on TLC analysis to achieve good separation between the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is a standard reaction protocol for the synthesis of this compound?

A1: A typical protocol involves the reaction of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol with thionyl chloride in a suitable solvent like dichloromethane. The reaction is usually initiated at 0 °C, followed by stirring at a controlled temperature (e.g., 17 °C) for an extended period (e.g., 16 hours).[1] The work-up involves quenching with water and a mild base (like sodium bicarbonate), followed by extraction with an organic solvent, and purification by silica gel column chromatography.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (alcohol) from the product (chloride). The product, being less polar, will have a higher Rf value than the starting alcohol. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the key safety precautions to take during this synthesis?

A3: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts with water to release toxic gases (HCl and SO2). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Q4: Can other chlorinating agents be used?

A4: While thionyl chloride is commonly used, other reagents like oxalyl chloride or phosphorus trichloride could potentially be employed. However, reaction conditions would need to be optimized for each specific reagent. For similar transformations, Vilsmeier-Haack type reagents have also been used to generate chloromethyl functionalities, though this is a multi-step process.

Data Presentation

Table 1: Summary of Reaction Parameters for Chlorination

ParameterRecommended ConditionRationale
Chlorinating Agent Thionyl ChlorideEffective for converting benzylic alcohols to chlorides.
Solvent Dichloromethane (DCM)Inert and effectively dissolves the starting material.[1]
Temperature 0 °C to Room TemperatureControlled addition at low temperature minimizes side reactions.[1]
Reaction Time ~16 hoursAllows the reaction to proceed to completion.[1]
Work-up Aqueous NaHCO3 washNeutralizes excess acid and unreacted thionyl chloride.[1]
Purification Silica Gel ChromatographySeparates the less polar product from the polar starting alcohol.[1]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

Materials:

  • [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by diluting with water and ethyl acetate.

  • Neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[1]

Visualizations

TroubleshootingWorkflow Start Low or No Product Yield CheckReagents Check Reagent Quality (Alcohol, SOCl2) Start->CheckReagents CheckTemp Verify Reaction Temperature (0°C to RT) Start->CheckTemp CheckTime Monitor Reaction Time (TLC) Start->CheckTime CheckWorkup Review Work-up Procedure (Quenching, Extraction) Start->CheckWorkup SolutionReagents Use dry starting material Use fresh SOCl2 CheckReagents->SolutionReagents SolutionTemp Maintain low temp during addition Allow to warm gradually CheckTemp->SolutionTemp SolutionTime Extend reaction time if starting material persists CheckTime->SolutionTime SolutionWorkup Ensure proper quenching and thorough extraction CheckWorkup->SolutionWorkup

Caption: Troubleshooting workflow for low product yield.

PurificationStrategy CrudeProduct Crude Product - this compound - Unreacted Alcohol - Dimeric Ether - Other Byproducts ColumnChromatography Silica Gel Column Chromatography (EtOAc/Hexane) CrudeProduct->ColumnChromatography PureProduct {Pure Product | this compound} ColumnChromatography->PureProduct Collect Fractions Impurities {Impurities | - Starting Alcohol - Other Byproducts} ColumnChromatography->Impurities Elute Separately

Caption: General purification strategy for the product.

References

Preventing byproduct formation in the synthesis of "3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the chlorination of (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol using thionyl chloride (SOCl₂).

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Thionyl Chloride: SOCl₂ can degrade upon exposure to moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Poor Quality Starting Material: The precursor alcohol may be impure.1. Use a fresh bottle of SOCl₂ or distill it before use. Ensure all glassware is thoroughly dried. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for byproduct formation). 3. Purify the (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol by recrystallization or column chromatography before the chlorination step.
Presence of a Major Byproduct with a Higher Molecular Weight 1. Formation of Bis(4-(1-methyl-1H-pyrazol-3-yl)phenyl)methyl ether: This is a common byproduct when reacting benzyl alcohols with SOCl₂. It occurs when the starting alcohol acts as a nucleophile and reacts with the chlorosulfite intermediate or the product. 2. Excess Starting Alcohol: A high concentration of the alcohol can favor ether formation.1. Control Stoichiometry: Use a slight excess of thionyl chloride (1.1-1.5 equivalents). 2. Slow Addition of Reagent: Add the thionyl chloride dropwise to a cooled solution of the alcohol to maintain a low concentration of the alcohol relative to the chlorinating agent. 3. Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Formation of Dark-Colored, Tarry Material (Polymerization) 1. High Reaction Temperature: Benzylic chlorides can be susceptible to polymerization, especially at elevated temperatures. 2. Acidic Conditions: The HCl generated during the reaction can catalyze polymerization.1. Maintain a low reaction temperature. The reaction is often performed at 0°C to room temperature.[1] 2. Use of a Base: Consider adding a non-nucleophilic base, such as pyridine, to scavenge the HCl produced. This should be done cautiously as it can alter the reaction mechanism.
Product is Difficult to Purify 1. Presence of Multiple Byproducts: A combination of the issues above can lead to a complex mixture. 2. Product Instability: The chloromethyl group can be reactive, leading to degradation during purification.1. Chromatography: Utilize silica gel column chromatography to separate the desired product from the byproducts. A gradient of ethyl acetate in hexane is often effective. 2. Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. 3. Aqueous Work-up: A careful aqueous work-up can help remove some impurities. Quenching the reaction mixture with ice-cold water or a mild base like sodium bicarbonate solution is a common practice.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how can I identify it?

A1: The most common byproduct is the corresponding ether, bis(4-(1-methyl-1H-pyrazol-3-yl)phenyl)methyl ether . This occurs when the starting alcohol, (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol, reacts with the activated intermediate or the final product.

You can identify this byproduct by:

  • Mass Spectrometry (MS): It will have a molecular weight corresponding to the condensation of two molecules of the starting alcohol with the loss of one water molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you would expect to see the disappearance of the hydroxyl proton and the appearance of a new singlet for the methylene protons of the ether linkage, in addition to the characteristic peaks of the pyrazole and phenyl rings. The integration of the aromatic protons will be double that of the desired product for a given number of pyrazole methyl protons.

Q2: I observe the formation of a significant amount of dark, insoluble material in my reaction. What is it and how can I prevent it?

A2: The formation of dark, tarry material is likely due to polymerization of the starting material or the product under the acidic conditions generated by the reaction. Benzylic alcohols and chlorides can be sensitive to strong acids and heat.

To prevent this:

  • Maintain Low Temperatures: Perform the reaction at 0°C and allow it to slowly warm to room temperature. Avoid excessive heating.

  • Control Reagent Addition: Add the thionyl chloride slowly and dropwise to the solution of the alcohol. This helps to control the exothermicity of the reaction and the localized concentration of acid.

  • Use a Scavenger: The addition of a non-nucleophilic base like pyridine can neutralize the generated HCl, thus preventing acid-catalyzed polymerization. However, be aware that this can change the reaction mechanism from Sₙi (retention of configuration) to Sₙ2 (inversion of configuration), which is not relevant for this achiral molecule but is an important consideration in other contexts.

Q3: My yield of the desired product is consistently low. What are the key parameters to optimize?

A3: Low yields can result from several factors. Key parameters to optimize include:

  • Reagent Quality: Ensure your thionyl chloride is fresh and your starting alcohol is pure.

  • Stoichiometry: Use a slight excess of thionyl chloride (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol.

  • Reaction Temperature and Time: Monitor the reaction by TLC to determine the optimal reaction time. Running the reaction for too long or at too high a temperature can lead to byproduct formation and degradation.

  • Work-up Procedure: Ensure that the work-up procedure effectively removes unreacted starting materials and byproducts without degrading the desired product. Quenching with a cold, dilute solution of sodium bicarbonate can neutralize excess acid and SOCl₂.

Q4: What is the recommended purification method for this compound?

A4: The most common and effective purification method is silica gel column chromatography . A solvent system such as a gradient of ethyl acetate in hexane is typically used to separate the product from the starting alcohol and any non-polar byproducts like the ether. Subsequent recrystallization, if the product is a solid, can further enhance purity.

Experimental Protocols

Synthesis of this compound [1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_products Products A (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol C This compound A->C Chlorination B Thionyl Chloride (SOCl₂) B->C D SO₂ + HCl Troubleshooting_Workflow Start Reaction Complete (TLC Analysis) CheckPurity Analyze Crude Product (NMR, LC-MS) Start->CheckPurity HighPurity High Purity Product CheckPurity->HighPurity Clean ByproductDetected Major Byproduct Detected CheckPurity->ByproductDetected Impure IdentifyByproduct Identify Byproduct (Check for Ether) ByproductDetected->IdentifyByproduct EtherFormation Ether Byproduct Confirmed IdentifyByproduct->EtherFormation Yes OtherByproduct Other Byproducts/ Polymerization IdentifyByproduct->OtherByproduct No OptimizeStoichiometry Adjust SOCl₂ Stoichiometry (1.1-1.5 eq) EtherFormation->OptimizeStoichiometry ControlAddition Slow, Cold Addition of SOCl₂ EtherFormation->ControlAddition ControlTemp Maintain Low Reaction Temperature OtherByproduct->ControlTemp UseBase Consider Adding Base (e.g., Pyridine) OtherByproduct->UseBase Purify Purify via Chromatography OptimizeStoichiometry->Purify ControlAddition->Purify ControlTemp->Purify UseBase->Purify Conditions_Outcome cluster_outcomes Potential Outcomes Conditions Reaction Conditions Temperature Addition Rate Stoichiometry HighYield High Yield of Desired Product Conditions:temp->HighYield Low (0°C to RT) Conditions:add->HighYield Slow/Dropwise Conditions:stoic->HighYield Slight Excess SOCl₂ EtherFormation Ether Byproduct Formation Conditions:add->EtherFormation Fast Conditions:stoic->EtherFormation Insufficient SOCl₂ Polymerization Polymerization/ Degradation Conditions:temp->Polymerization High

References

Validation & Comparative

A Comparative Guide to 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole and Other Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This guide provides a comparative analysis of the chemical features of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole and contrasts its potential with established and experimental pyrazole derivatives. While specific biological data for this compound is not extensively available in public literature, its structural motifs suggest potential for biological activity, particularly in oncology and inflammation. This guide leverages data from structurally related compounds to provide a comparative context for its potential applications.

Structural and Functional Comparison of Pyrazole Derivatives

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. The subject of this guide, this compound, possesses a chloromethyl group, a reactive moiety that can potentially alkylate biological nucleophiles, suggesting a possible mechanism of action as an irreversible inhibitor or a covalent binder to target proteins.

To contextualize the potential of this molecule, we compare it with well-known pyrazole-based drugs and other experimental derivatives with demonstrated biological activity.

Compound NameStructureKey Functional GroupsPrimary Biological Target(s)Reported IC₅₀/Activity
This compound Chemical structure of this compound4-(Chloromethyl)phenyl, 1-methyl-pyrazoleUndeterminedData not available
Celecoxib Chemical structure of CelecoxibTrifluoromethyl, SulfonamideCyclooxygenase-2 (COX-2)40 nM (for COX-2)[1][2]
Sildenafil Chemical structure of SildenafilSulfonylpiperazine, EthoxyphenylcGMP-specific phosphodiesterase type 5 (PDE5)Potent and selective inhibitor[3][4]
1,3-diphenyl-1H-pyrazole derivative (Compound 5a) Chemical structure of a 1,3-diphenyl-1H-pyrazole derivativeDiphenyl-pyrazoleCyclin-dependent kinase 2 (CDK2)/cyclin E0.98 µM[5]
3-(4-chlorophenyl)-1H-pyrazole derivative Chemical structure of a 3-(4-chlorophenyl)-1H-pyrazole derivative4-chlorophenylNot specifiedPotent anti-inflammatory activity[6]
3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative (Compound 9c) Chemical structure of a 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative2,4-dichlorophenoxymethyl, 4-chlorophenylNot specifiedPotent cytotoxic activity against various cancer cell lines[7]

Potential Signaling Pathways and Experimental Workflows

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a variety of signaling pathways. For instance, pyrazoles are well-known inhibitors of kinases and cyclooxygenases, key players in cancer and inflammation.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->RAF Inhibition COX-2 COX-2 Pyrazole Derivatives->COX-2 Inhibition Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival

Caption: Potential signaling pathways targeted by pyrazole derivatives.

The discovery and development of novel pyrazole-based therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis of Pyrazole Derivatives Synthesis of Pyrazole Derivatives Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis of Pyrazole Derivatives->Structural Characterization (NMR, MS) Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Structural Characterization (NMR, MS)->Cytotoxicity Assays (e.g., MTT) Enzyme Inhibition Assays (e.g., Kinase, COX) Enzyme Inhibition Assays (e.g., Kinase, COX) Cytotoxicity Assays (e.g., MTT)->Enzyme Inhibition Assays (e.g., Kinase, COX) Determination of IC50 values Determination of IC50 values Enzyme Inhibition Assays (e.g., Kinase, COX)->Determination of IC50 values Mechanism of Action Studies Mechanism of Action Studies Determination of IC50 values->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Western Blotting Western Blotting Animal Models of Disease Animal Models of Disease Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Disease->Pharmacokinetic Studies Toxicity Assessment Toxicity Assessment Pharmacokinetic Studies->Toxicity Assessment Mechanism of Action Studies->Animal Models of Disease

Caption: General experimental workflow for pyrazole-based drug discovery.

Detailed Experimental Protocols

For researchers interested in evaluating the biological activity of this compound or similar derivatives, the following are standard experimental protocols.

MTT Assay for Cytotoxicity Screening

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a few minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and TMPD (the colorimetric substrate for the peroxidase reaction).

  • Absorbance Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC₅₀ value for COX-1 and COX-2 inhibition. The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) indicates the selectivity of the compound for COX-2.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, its structural features, particularly the reactive chloromethyl group, make it an intriguing candidate for further investigation in drug discovery. By comparing its structure to that of known bioactive pyrazole derivatives and employing established experimental protocols, researchers can systematically explore its potential as a novel therapeutic agent. The information and methodologies presented in this guide are intended to facilitate such exploratory research and contribute to the expanding field of pyrazole-based drug development.

References

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of several FDA-approved pyrazole-based kinase inhibitors. Supported by experimental data, this analysis delves into the potency, selectivity, and mechanisms of action of these critical therapeutic agents.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant clinical success. This guide offers a comparative analysis of eight prominent FDA-approved pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, Erdafitinib, Asciminib, Avapritinib, Encorafenib, Pirtobrutinib, and Pralsetinib. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological pathways, this guide aims to be an invaluable resource for the scientific community.

Quantitative Comparison of Kinase Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of the selected pyrazole-based inhibitors against their primary targets and a panel of other kinases. This data provides a quantitative measure of their potency and selectivity, crucial factors in drug development.

InhibitorPrimary Target(s)IC50 (nM)Off-Target Kinases of NoteIC50 (nM)
Crizotinib ALK, MET24 (for NPM-ALK)[1], 8 (for c-MET)ROS11.7
Ruxolitinib JAK1, JAK23.3, 2.8[2]TYK2, JAK319, 428[2]
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 3.0, 5.7[3][4]VEGFR236.8[3][4]
Asciminib BCR-ABL1 (myristoyl pocket)0.9 (in combination therapy)[5]--
Avapritinib KIT, PDGFRA---
Encorafenib BRAF V600E0.3[6]BRAF (wild-type)-
Pirtobrutinib BTK, BTK C481S3.2, 1.4[7]->100-fold selectivity over other tested kinases[7]
Pralsetinib RET<0.5[8]VEGFR2, FGFR2, JAK2>10-fold higher than RET[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 values of pyrazole-based inhibitors against their target kinases.

Materials:

  • Kinase of interest (e.g., ALK, JAK2, FGFR1, etc.)

  • Appropriate substrate for the kinase

  • ATP

  • Test inhibitor (e.g., Crizotinib, Ruxolitinib, etc.)

  • LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate

  • Fluorescein-labeled generic substrate tracer

  • TR-FRET dilution buffer

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the kinase reaction buffer to the desired concentrations.

    • Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at 2x the final desired concentration.

    • Prepare the detection solution containing the Tb-labeled antibody and fluorescein-labeled tracer in TR-FRET dilution buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2x kinase solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mixture.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction by adding 20 µL of the detection solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

    • The TR-FRET ratio (520 nm/495 nm) is calculated.

  • Data Analysis:

    • The percent inhibition is calculated relative to the vehicle control.

    • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of pyrazole-based inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell line expressing the target kinase (e.g., H3122 for ALK, HEL for JAK2)

  • Cell culture medium and supplements

  • Test inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[9]

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by the selected pyrazole-based inhibitors and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions treat_cells Treat Cells with Inhibitor prep_inhibitor->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt Incubate 72h solubilize Solubilize Formazan add_mtt->solubilize Incubate 2-4h read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for a cell viability (MTT) assay.

BRAF_MEK_ERK_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF

Caption: The BRAF-MEK-ERK signaling pathway inhibited by Encorafenib.

JAK_STAT_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT P Nucleus Nucleus STAT->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Caption: The JAK-STAT signaling pathway inhibited by Ruxolitinib.

BCR_ABL_pathway BCR_ABL BCR-ABL1 Downstream Downstream Effectors (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Asciminib Asciminib Asciminib->BCR_ABL Allosteric Inhibition

Caption: The BCR-ABL signaling pathway allosterically inhibited by Asciminib.

FGFR_pathway FGF FGF FGFR FGFR FGF->FGFR Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream CellFunctions Cell Proliferation, Differentiation, & Angiogenesis Downstream->CellFunctions Erdafitinib Erdafitinib Erdafitinib->FGFR

Caption: The FGFR signaling pathway inhibited by Erdafitinib.

ALK_pathway ALK_fusion ALK Fusion Protein (e.g., EML4-ALK) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT, JAK-STAT) ALK_fusion->Downstream Tumor_Growth Tumor Growth & Survival Downstream->Tumor_Growth Crizotinib Crizotinib Crizotinib->ALK_fusion

Caption: The ALK signaling pathway inhibited by Crizotinib.

BTK_pathway BCR B-Cell Receptor BTK BTK BCR->BTK Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream B_Cell_Activity B-Cell Proliferation & Survival Downstream->B_Cell_Activity Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK

Caption: The BTK signaling pathway inhibited by Pirtobrutinib.

RET_pathway RET_fusion RET Fusion/Mutation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RET_fusion->Downstream Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Pralsetinib Pralsetinib Pralsetinib->RET_fusion

Caption: The RET signaling pathway inhibited by Pralsetinib.

References

A Comparative In Vitro Efficacy Analysis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro analysis of the novel pyrazole compound, 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole (hereafter referred to as Compound X), against established and alternative therapeutic compounds. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor properties.[1][2] Many have been investigated as inhibitors of various protein kinases, such as EGFR, VEGFR-2, and CDKs, which are critical in cancer cell proliferation and survival.[3] This document outlines the hypothetical efficacy of Compound X as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor, compared with Erlotinib, a known EGFR inhibitor, and a structurally related pyrazole derivative, Compound Y.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of Compound X in comparison to Erlotinib and a related pyrazole derivative (Compound Y) across key assays. The data presented is hypothetical and for illustrative purposes.

Compound Target Kinase (EGFR) IC50 (nM) A549 (NSCLC) Cell Viability IC50 (µM) MCF-7 (Breast Cancer) Cell Viability IC50 (µM)
Compound X 1501.22.5
Erlotinib 200.15.0
Compound Y 5005.88.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

1. EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against the EGFR kinase.

  • Materials: EGFR kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Kinase Tracer 236, assay buffer.

  • Procedure:

    • A serial dilution of Compound X, Erlotinib, and Compound Y was prepared in the assay buffer.

    • The EGFR kinase and the Alexa Fluor™ tracer were mixed and incubated with each compound dilution in a 384-well plate for 1 hour at room temperature.

    • The Eu-anti-GST antibody was added to the wells, and the plate was incubated for another 30 minutes.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a fluorescence plate reader.

    • The IC50 values were calculated from the resulting dose-response curves.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of the test compounds on human non-small cell lung carcinoma (A549) and breast cancer (MCF-7) cell lines.

  • Materials: A549 and MCF-7 cells, DMEM medium, Fetal Bovine Serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • A549 and MCF-7 cells were seeded in 96-well plates and incubated for 24 hours.

    • The cells were then treated with various concentrations of Compound X, Erlotinib, and Compound Y for 48 hours.

    • After treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

    • The formazan crystals formed were dissolved in DMSO.

    • The absorbance at 570 nm was measured using a microplate reader.

    • The IC50 values were determined from the dose-response curves.

3. Western Blot Analysis for Phospho-ERK Inhibition

  • Objective: To investigate the effect of the compounds on the downstream EGFR signaling pathway by measuring the phosphorylation of ERK.

  • Materials: A549 cells, RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • A549 cells were treated with the IC50 concentrations of Compound X and Erlotinib for 24 hours.

    • Cell lysates were prepared using RIPA buffer with inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies overnight.

    • After washing, the membrane was incubated with the HRP-conjugated secondary antibody.

    • The protein bands were visualized using an ECL substrate and an imaging system.

Visualizations

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription EGF EGF EGF->EGFR CompoundX Compound X CompoundX->EGFR inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound X.

Experimental Workflow for In Vitro Validation

experimental_workflow cluster_screening Primary Screening cluster_cellular Cell-Based Assays cluster_analysis Data Analysis kinase_assay EGFR Kinase Inhibition Assay cell_viability Cell Viability (MTT Assay) kinase_assay->cell_viability ic50_calc IC50 Calculation kinase_assay->ic50_calc western_blot Western Blot (p-ERK) cell_viability->western_blot cell_viability->ic50_calc comparison Comparative Analysis western_blot->comparison ic50_calc->comparison

Caption: Workflow for the in vitro validation of Compound X.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of approved drugs and clinical candidates.[1][2] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory actions.[3][4][5][6] The biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents. This guide explores the SAR of various pyrazole analogs, with a focus on kinase inhibition and anticancer activity, to extrapolate potential structure-function relationships relevant to the target compound.

I. Comparative Structure-Activity Relationship Studies

The SAR of pyrazole derivatives is often explored by modifying substituents at the N1, C3, C4, and C5 positions of the pyrazole ring.

1. Kinase Inhibition

Pyrazole derivatives are prominent as kinase inhibitors, targeting enzymes like p38 MAP kinase, BMPR2, and others involved in cell signaling.[7][8][9][10] The general pharmacophore for many pyrazole-based kinase inhibitors involves a hinge-binding moiety, often the pyrazole ring itself, and various substituents that occupy hydrophobic pockets and form additional interactions within the ATP-binding site of the kinase.

A series of 3-amino-1H-pyrazole derivatives were investigated as kinase inhibitors, leading to the development of a selective and potent BMPR2 inhibitor. The study highlights the impact of macrocyclization to enhance selectivity.

Compound IDStructure/ModificationTarget KinaseIC50 (nM)Reference
1 Promiscuous 3-amino-1H-pyrazoleMultiple-[8]
8a Macrocycle with aromatic linkerBMPR2506[8]
8a Macrocycle with aromatic linkerGSK3A/B>10,000[8]

Table 1: Comparative activity of a promiscuous pyrazole inhibitor and its macrocyclic derivative, demonstrating enhanced selectivity for BMPR2.

2. Anticancer Activity

Many pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11][12][13] The mechanism often involves the inhibition of kinases crucial for cancer cell proliferation and survival.

A study on 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives revealed that substitutions at the 4-position of the pyrazole ring significantly influence cytotoxic activity.

Compound IDR Group (at C4)Cell Line: A549 (Lung Carcinoma) GI50 (µM)Cell Line: HCT116 (Colon Carcinoma) GI50 (µM)Cell Line: MCF-7 (Breast Cancer) GI50 (µM)Reference
9a 4-fluorophenyl12.515.810.9[12] (Data estimated from related figures)
9c 4-chlorophenyl7.910.28.3[12] (Data estimated from related figures)
Doxorubicin (Standard)5.66.34.8[12] (Data estimated from related figures)

Table 2: Growth inhibitory (GI50) concentrations of 4-substituted pyrazole derivatives against various human cancer cell lines. The data indicates that a 4-chlorophenyl substituent enhances potency compared to a 4-fluorophenyl group.

3. Anti-inflammatory and Other Activities

The anti-inflammatory properties of pyrazoles are well-documented, with celecoxib being a prime example. Modifications often focus on aryl substituents at the C3 and C5 positions. For instance, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline has shown significant anti-inflammatory activity.[14]

Additionally, 3-aryl-1-phenyl-1H-pyrazole derivatives have been investigated as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[15]

Compound IDR Group (on imine nitrogen)AChE pIC50MAO-B pIC50Reference
3e Phenyl4.20-[15]
3j 4-Fluorophenyl4.14-[15]
3f Methyl3.863.47[15]

Table 3: Inhibitory activities of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole derivatives against AChE and MAO-B. The data suggests that aromatic substituents on the imine nitrogen are favorable for AChE inhibition.

II. Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of compound performance. Below are generalized methodologies for key assays cited in the literature for pyrazole derivatives.

1. In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: Kinase activity is determined by measuring the phosphorylation of a substrate. Inhibition is quantified by the reduction in phosphorylation in the presence of the test compound.

  • Materials:

    • Recombinant human kinase (e.g., p38, BMPR2).

    • Kinase substrate (e.g., a specific peptide or protein).

    • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP) or coupled to a detection system.

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • 96-well or 384-well plates.

    • Detection system (e.g., scintillation counter, luminescence reader).

  • Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer in the wells of a microplate.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, often by adding a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this may involve capturing the substrate on a filter and measuring radioactivity.

    • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, HCT116).

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

    • Test compounds dissolved in DMSO.

    • MTT solution.

    • Solubilizing agent (e.g., DMSO, isopropanol).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plates are incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.

    • A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The concentration of the compound that causes 50% growth inhibition (GI50 or IC50) is determined from the dose-response curve.

III. Visualizations

Workflow for a Typical Structure-Activity Relationship Study

The following diagram illustrates a standard workflow for conducting SAR studies in drug discovery.

SAR_Workflow General Workflow for SAR Studies cluster_design Design & Synthesis cluster_screening Screening & Data Analysis cluster_optimization Lead Optimization start Initial Hit Compound (e.g., Pyrazole Scaffold) design Design Analogs (Vary Substituents at R1, R2, etc.) start->design synthesis Chemical Synthesis of Analogs design->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Biological Screening (e.g., Kinase Assay, MTT Assay) purification->screening data_analysis Data Analysis (Calculate IC50/GI50) screening->data_analysis sar_analysis SAR Analysis (Identify Key Structural Features) data_analysis->sar_analysis lead_optimization Further Design & Synthesis (Refine Promising Analogs) sar_analysis->lead_optimization Iterative Cycle adme_testing ADME/Tox Profiling (Solubility, Stability, etc.) lead_optimization->adme_testing in_vivo In Vivo Studies (Animal Models) adme_testing->in_vivo candidate Preclinical Candidate in_vivo->candidate

A generalized workflow for structure-activity relationship (SAR) studies.

Conceptual Signaling Pathway Inhibition

The diagram below conceptualizes how a pyrazole-based kinase inhibitor might interrupt a cellular signaling cascade, a common mechanism of action for this class of compounds.

Signaling_Pathway Conceptual Kinase Inhibition Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase (e.g., MAPKKK) receptor->kinase1 Signal kinase2 Target Kinase (e.g., p38 MAPK) kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response (Proliferation, Inflammation) transcription_factor->response Regulates Gene Expression inhibitor Pyrazole Inhibitor (e.g., 3-Aryl-1-methyl-pyrazole) inhibitor->kinase2 Inhibits

Inhibition of a signaling cascade by a pyrazole-based kinase inhibitor.

References

A Comparative Analysis of Experimental and Theoretical Data for Pyrazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental findings and theoretical predictions for pyrazole compounds, a class of heterocyclic molecules with significant pharmacological interest. By presenting quantitative data, experimental protocols, and visual representations of molecular interactions, this document aims to facilitate a deeper understanding of pyrazole derivatives in the context of drug design and development. Pyrazole and its derivatives are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5][6]

Data Presentation: A Side-by-Side Comparison

The synergy between in silico and in vitro/in vivo studies is crucial for modern drug discovery. Theoretical calculations can predict molecular properties and biological activity, guiding the synthesis and testing of new compounds. The following tables present a comparison of experimental data with theoretical predictions for pyrazole derivatives, focusing on vibrational spectroscopy and anti-inflammatory activity.

Vibrational Frequencies: Experimental vs. Theoretical FTIR Spectra

A comparison of experimental and theoretical vibrational spectra is essential for confirming the molecular structure of synthesized compounds. Density Functional Theory (DFT) is a powerful tool for predicting vibrational frequencies.[7] The table below shows a comparison of experimental and DFT-calculated FTIR frequencies for a representative pyrazole derivative. The theoretical calculations were performed using the B3LYP method with a 6-311+G** basis set.[6]

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical (Scaled) Frequency (cm⁻¹)
N-H Stretch34203278
Aromatic C-H Stretch3100, 30633108, 3062
Methylene (Asymmetric)30053017
Methylene (Symmetric)29192916
C=N Stretch16361620
C=C Stretch1536, 14051542

Note: Theoretical frequencies are often scaled to correct for anharmonicity and limitations of the computational model. The good agreement between experimental and scaled theoretical frequencies confirms the synthesized structure.[6]

Anti-inflammatory Activity: In Vitro Inhibition and In Silico Docking

Pyrazole derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][6] The following table compares the experimental in vitro COX-2 inhibitory activity (IC50 values) of several hybrid pyrazole analogues with their theoretical binding affinity (docking scores) to the COX-2 active site.[2][3]

CompoundExperimental COX-2 IC50 (µM)Theoretical Docking Score (kcal/mol)
5s 2.51-12.24
5u 1.79-12.907
Celecoxib (Standard) 0.04-9.924

A lower IC50 value indicates higher experimental potency. A more negative docking score suggests a stronger predicted binding affinity between the compound and the enzyme's active site.[2]

Experimental and Theoretical Protocols

The data presented in this guide is based on established scientific methodologies. Understanding these protocols is essential for interpreting the results and designing further studies.

Experimental Protocols
  • Synthesis of Pyrazole Derivatives: Pyrazole derivatives are commonly synthesized through cyclocondensation reactions.[1][8][9] A typical method involves the reaction of a 1,3-dicarbonyl compound or a chalcone with a hydrazine derivative in a suitable solvent like ethanol, sometimes with a catalytic amount of acid.[10]

  • FTIR Spectroscopy: Experimental Fourier-transform infrared (FTIR) spectra are recorded using a spectrometer, typically with the sample prepared as a KBr pellet.[7] The spectra provide information about the functional groups present in the molecule based on the absorption of infrared radiation at specific frequencies.

  • In Vitro COX Inhibition Assay: The ability of a compound to inhibit COX-1 and COX-2 is determined using an enzyme immunoassay kit.[5] The assay measures the conversion of arachidonic acid to prostaglandins, and the IC50 value is calculated as the concentration of the compound required to inhibit 50% of the enzyme activity.[2]

  • In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema): This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[3][10] Edema is induced in the paw of a rat by injecting carrageenan, and the reduction in paw volume after administration of the test compound is measured over time.

Theoretical Protocols
  • Density Functional Theory (DFT) Calculations: Theoretical vibrational frequencies and other molecular properties are often calculated using DFT methods, with the B3LYP functional and a basis set such as 6-31G(d) or 6-311+G** being common choices.[6][10] These calculations provide insights into the electronic structure and properties of the molecules.

  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the pyrazole compound) when bound to a receptor (the COX-2 enzyme).[2] The docking score represents the binding affinity, with more negative values indicating a more favorable interaction. The docking results help to understand the molecular basis of the compound's inhibitory activity.[2]

Visualizing Molecular Interactions

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to the study of pyrazole compounds.

G cluster_synthesis Experimental Workflow: Synthesis and Characterization Chalcone Chalcone Cyclocondensation Cyclocondensation Chalcone->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation Pyrazole_Derivative Pyrazole_Derivative Cyclocondensation->Pyrazole_Derivative FTIR FTIR Pyrazole_Derivative->FTIR NMR NMR Pyrazole_Derivative->NMR Mass_Spec Mass_Spec Pyrazole_Derivative->Mass_Spec

A simplified workflow for the synthesis and characterization of pyrazole derivatives.

G Arachidonic_Acid Arachidonic_Acid COX2_Enzyme COX2_Enzyme Arachidonic_Acid->COX2_Enzyme Metabolized by Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Pyrazole_Compound Pyrazole_Compound Pyrazole_Compound->COX2_Enzyme Inhibits

References

"3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" bioactivity compared to known standards

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative overview of the bioactivity of pyrazole-containing compounds, contextualized against established standards in key therapeutic areas. While specific experimental data for "3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" is not extensively available in the public domain, this document serves as a valuable resource by summarizing the known bioactivities of structurally related pyrazole derivatives and comparing them with well-characterized standards. This allows for an informed perspective on the potential therapeutic applications of novel pyrazole compounds.

Kinase Inhibition: A Prominent Bioactivity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[1][2][3] These compounds often target the ATP-binding pocket of various kinases, thereby modulating cellular signaling pathways involved in cell proliferation, survival, and differentiation.[1]

A comparative analysis of the inhibitory potency of various pyrazole derivatives against different kinases and cancer cell lines reveals their potential as anticancer agents. For instance, some derivatives have shown significant activity against kinases such as Akt1, Aurora A, and Cyclin-Dependent Kinases (CDKs).[1]

Table 1: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors and Standard Drugs

Compound/StandardTarget KinaseIC50 (nM)Target Cell LineAntiproliferative IC50 (µM)
Afuresertib (Pyrazole-based)Akt10.08 (Kᵢ)HCT116 (Colon)0.95[1]
Compound 6 (Pyrazole-based)Aurora A160HCT116 (Colon)0.39[1]
AT7518 (Pyrazole-based)CDKs-HCT116 (Colon)0.411[1]
Tozasertib (VX-680)Aurora Kinases0.6--[3]
Doxorubicin (Standard)--MCF7 (Breast)0.95[2]

IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Kinase_X Target Kinase (e.g., Akt, Aurora, CDK) Signaling_Cascade->Kinase_X Activates Transcription_Factors Transcription Factors Kinase_X->Transcription_Factors Phosphorylates Pyrazole_Inhibitor 3-[4-(Chloromethyl)phenyl] -1-methyl-1H-pyrazole (or derivative) Pyrazole_Inhibitor->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Anti-inflammatory and Other Bioactivities

Beyond oncology, pyrazole derivatives have demonstrated significant potential as anti-inflammatory, analgesic, antimicrobial, and anticonvulsant agents.[4] The anti-inflammatory properties are often attributed to the inhibition of enzymes like cyclooxygenase (COX).

Table 2: Diverse Bioactivities of Pyrazole Derivatives and Corresponding Standards

Compound ClassBiological ActivityExample Compound/StandardKey Findings
Pyrazole DerivativesAnti-inflammatoryCompound 5a≥84.2% inhibition in carrageenan-induced paw edema[4]
Diclofenac (Standard)86.72% inhibition in the same assay[4]
Pyrazole DerivativesMAO-B InhibitionCompound 3kPotent MAO-B inhibitory activity[4]
Pyrazole DerivativesAnticancerCompound 4jIC50 values of 1.6, 3.3, and 1.1 µM against Huh7, MCF7, and HCT116 cell lines, respectively[4]
Pyrazole DerivativesAntibacterialCompound 3bShowed promising antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis[4]
Furacin (Standard)Used as a reference antibacterial drug[4]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are crucial. Below are methodologies for key assays used to evaluate the bioactivity of pyrazole derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation : Prepare a buffer solution, a solution of the kinase of interest, a substrate solution (a peptide or protein that is a substrate for the kinase), and a solution of ATP (adenosine triphosphate).

  • Assay Reaction : In a microplate, combine the kinase, the pyrazole derivative at various concentrations, and the substrate.

  • Initiation : Start the reaction by adding ATP.

  • Detection : After a specific incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, including radioactivity, fluorescence, or luminescence-based assays.

  • Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Kinase, Substrate, ATP, and Inhibitor Solutions B Combine Kinase, Substrate, and Inhibitor in Microplate A->B C Initiate Reaction with ATP B->C D Incubate at 37°C C->D E Quantify Phosphorylation D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[5]

  • Cell Seeding : Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the pyrazole derivative and a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

  • Serial Dilution : Perform a two-fold serial dilution of the pyrazole compound in a liquid growth medium in a 96-well plate.[5]

  • Inoculation : Inoculate each well with a standardized suspension of the target microorganism.[5]

  • Incubation : Incubate the plate under appropriate conditions for the microorganism to grow.[5]

  • Observation : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. The pyrazole scaffold is a well-established and versatile core structure in the design of potent kinase inhibitors. However, the inherent structural similarities within the human kinome present a significant challenge in achieving absolute target specificity, leading to potential off-target effects and unforeseen biological consequences. This guide provides an objective comparison of the cross-reactivity profiles of three prominent pyrazole-containing kinase inhibitors: Ruxolitinib, Crizotinib, and Entrectinib, supported by quantitative experimental data.

The compound of interest, "3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole," represents a foundational pyrazole structure. While specific cross-reactivity data for this particular molecule is not publicly available, an analysis of structurally related and clinically relevant pyrazole-based drugs offers valuable insights into the potential off-target landscape of this chemical class. This comparative guide will delve into the selectivity of Ruxolitinib, Crizotinib, and Entrectinib against a broad panel of kinases, providing a framework for understanding the structure-activity relationships that govern their target engagement and promiscuity.

Comparative Analysis of Kinase Inhibition

The following tables summarize the inhibitory activity of Ruxolitinib, Crizotinib, and Entrectinib against their primary targets and a selection of off-target kinases. This quantitative data, presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), allows for a direct comparison of their potency and selectivity. Lower values indicate stronger binding or inhibition.

Table 1: Kinase Selectivity Profile of Ruxolitinib

Target KinaseDissociation Constant (Kd) (nM)
JAK2 0.0
TYK2 0.9
JAK3 2.0
JAK1 3.4
MAP3K241.0
CAMK2A46.0
ROCK252.0
ROCK160.0
DCAMKL168.0
DAPK172.0
DAPK389.0
CAMK2D90.0
LRRK2(G2019S)90.0
DAPK297.0
GAK99.0
CAMK2G100.0
Data sourced from DiscoveRx KINOMEscan® screen.

Table 2: Kinase Selectivity Profile of Crizotinib

Target KinaseIC50 (nM)
c-MET 8.0
ALK 20
ROS1Mentioned as a target, specific IC50 not provided in the same study[1]
Data for over 120 other kinases showed significantly less inhibition, indicating selectivity for c-MET and ALK. Comprehensive tabular data for a wide kinome scan was not available in the public domain.

Table 3: Kinase Selectivity Profile of Entrectinib

Target KinaseIC50 (nM)
TRKA 1
TRKB 3
TRKC 5
ROS1 7
ALK 12
JAK240
ACK170
IGF1R122
FAK140
FLT3164
BRK195
IR209
AUR2215
JAK3349
Data sourced from a kinase selectivity screen.[2]

Signaling Pathways and Inhibition

The therapeutic efficacy of these inhibitors stems from their ability to modulate specific signaling pathways implicated in disease. Understanding these pathways is crucial for interpreting their biological effects and predicting potential on- and off-target consequences.

JAK-STAT Signaling Pathway and Ruxolitinib Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis and immune function.[3] Dysregulation of this pathway is associated with myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib primarily inhibits JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

A simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
ALK/MET/ROS1 Signaling and Inhibition by Crizotinib and Entrectinib

Anaplastic lymphoma kinase (ALK), c-Met, and ROS1 are receptor tyrosine kinases that, when constitutively activated through mutations or chromosomal rearrangements, can drive oncogenesis in various cancers, including non-small cell lung cancer.[1][4] Crizotinib and Entrectinib are ATP-competitive inhibitors that target these kinases, blocking their autophosphorylation and the activation of downstream pro-survival and proliferative signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[5]

RTK_Signaling cluster_membrane Cell Membrane RTK ALK / c-MET / ROS1 RAS RAS RTK->RAS PI3K PI3K RTK->PI3K GrowthFactor Growth Factor (or fusion protein) GrowthFactor->RTK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Crizotinib / Entrectinib Inhibitor->RTK Inhibits

Simplified representation of ALK/c-MET/ROS1 signaling and its inhibition.

Experimental Protocols for Cross-Reactivity Studies

The determination of a compound's kinase selectivity profile is a critical step in drug development. Several robust methodologies are employed to generate the quantitative data presented in this guide. Below are detailed protocols for common in vitro kinase inhibition assays.

Radiometric Kinase Assay (e.g., HotSpot Assay)

This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

Principle: The assay quantifies the incorporation of 32P or 33P from [γ-32P/33P]ATP into a specific peptide or protein substrate by the target kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity.

Workflow:

Radiometric_Assay_Workflow Start Start PrepareReaction Prepare Reaction Mix (Kinase, Substrate, Buffer) Start->PrepareReaction AddInhibitor Add Test Compound (e.g., 3-[4-(Chloromethyl)phenyl]- 1-methyl-1H-pyrazole) PrepareReaction->AddInhibitor InitiateReaction Initiate Reaction (Add [γ-³²P/³³P]ATP) AddInhibitor->InitiateReaction Incubate Incubate (e.g., 30°C for 30-60 min) InitiateReaction->Incubate StopReaction Stop Reaction & Capture Substrate (e.g., on phosphocellulose paper) Incubate->StopReaction Wash Wash to Remove Unincorporated ATP StopReaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data (Calculate % Inhibition, IC50) Quantify->Analyze End End Analyze->End

Workflow for a typical radiometric kinase assay.

Detailed Methodology:

  • Reaction Setup: In a microtiter plate, combine the kinase, a specific substrate (peptide or protein), and the assay buffer containing necessary cofactors (e.g., MgCl2, DTT).

  • Compound Addition: Add the test compound (e.g., "this compound" or a reference inhibitor) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiation: Start the kinase reaction by adding [γ-32P]ATP or [γ-33P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Capture: Stop the reaction by spotting the mixture onto a phosphocellulose membrane or filter paper, which binds the phosphorylated substrate.

  • Washing: Wash the membranes extensively to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the amount of radioactivity retained on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular non-radiometric alternative that measures kinase activity in a homogeneous format, suitable for high-throughput screening.

Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). A biotinylated substrate is phosphorylated by the kinase. A Europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

Detailed Methodology:

  • Reaction Setup: In a microtiter plate, add the kinase, a biotinylated substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and initiate detection by adding a solution containing a Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 in a buffer containing EDTA.

  • Incubation: Incubate for a further period (e.g., 60 minutes) to allow for antibody and streptavidin binding.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the percentage of inhibition and subsequently the IC50 value.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

Detailed Methodology:

  • Kinase Reaction: Perform the kinase reaction in a microtiter plate by incubating the kinase, substrate, ATP, and the test compound at various concentrations.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for approximately 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition and IC50 values based on the reduction in luminescence in the presence of the inhibitor.

Conclusion

The cross-reactivity profiles of Ruxolitinib, Crizotinib, and Entrectinib highlight the diversity in selectivity that can be achieved with pyrazole-based scaffolds. Ruxolitinib demonstrates potent and relatively selective inhibition of the JAK family of kinases. Crizotinib is highly selective for c-MET and ALK. Entrectinib exhibits a broader spectrum of activity, potently inhibiting TRK family kinases, ROS1, and ALK.

For researchers working with "this compound" or similar novel pyrazole-containing compounds, the data presented herein serves as a valuable reference for predicting potential off-target interactions. A comprehensive understanding of kinase inhibitor selectivity, facilitated by the robust experimental protocols detailed in this guide, is essential for the development of safer and more effective targeted therapies. It is recommended that any novel pyrazole derivative with therapeutic potential be subjected to a broad kinome-wide screen to fully characterize its selectivity profile.

References

In Vivo Validation of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vivo anticancer activity of the novel compound 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole against a known, structurally related pyrazole derivative, Compound 5c , which has demonstrated significant in vivo anticancer effects. Due to the absence of published in vivo data for "this compound," this guide serves as an illustrative framework for its potential evaluation, drawing upon established experimental protocols for similar pyrazole-based compounds.

Introduction to Pyrazole Derivatives in Oncology

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The pyrazole scaffold is a key component in several approved drugs.[7][8] In the context of oncology, pyrazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases such as VEGFR-2, which are crucial for tumor angiogenesis and growth.[9][10]

This guide focuses on the prospective in vivo validation of a novel pyrazole derivative, "this compound." For comparative purposes, we will reference the published data of a potent anticancer pyrazole derivative, referred to as Compound 5c in a study by M. A. Ali et al., which demonstrated significant antitumor activity in an Ehrlich Ascites Carcinoma (EAC) mouse model.[9]

Comparative Analysis of Antitumor Efficacy

This section presents a hypothetical comparison of the in vivo antitumor efficacy of "this compound" and the comparator, Compound 5c. The data for the target compound is illustrative and based on potential outcomes from the experimental protocols outlined in Section 3.

Table 1: Comparison of In Vivo Antitumor Activity in EAC Bearing Mice

ParameterThis compound (Hypothetical Data)Compound 5c (Published Data[9])Doxorubicin (Reference Drug[9])
Dose (mg/kg) 20202
Mean Survival Time (MST) in days 30.5 ± 0.6232.4 ± 0.5328.2 ± 0.45
Percentage Increase in Lifespan (% ILS) 69.44%75.13%56.67%
Tumor Volume (mL) 1.9 ± 0.041.7 ± 0.032.1 ± 0.05
Viable Tumor Cell Count (x10⁷ cells/mL) 4.1 ± 0.183.8 ± 0.154.5 ± 0.21

Table 2: Body Weight Changes in EAC Bearing Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)
Control (EAC) 23.5 ± 1.230.1 ± 1.5
This compound (20 mg/kg) 23.2 ± 1.125.8 ± 1.3
Compound 5c (20 mg/kg) 23.6 ± 1.326.1 ± 1.4
Doxorubicin (2 mg/kg) 23.8 ± 1.222.5 ± 1.1

Experimental Protocols

The following are detailed methodologies for the in vivo evaluation of "this compound," based on established protocols for anticancer drug testing in rodent models.[11][12][13][14][15]

Animal Model
  • Species: Swiss albino mice

  • Weight: 20-25 g

  • Housing: Maintained under standard laboratory conditions (12-hour light/dark cycle, 25±2°C) with free access to food and water.

  • Ethical Approval: All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.

Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a widely used transplantable tumor model for the in vivo screening of anticancer agents.

  • Tumor Inoculation: Aspirate EAC cells from the peritoneal cavity of a donor mouse bearing a 7-10 day old tumor. Adjust the cell count to 2 x 10⁶ cells per 0.1 mL of sterile normal saline. Inject 0.1 mL of this cell suspension intraperitoneally into each experimental mouse.

Treatment Protocol
  • Grouping: Divide the animals into four groups (n=6 per group):

    • Group I: EAC Control (vehicle)

    • Group II: this compound (20 mg/kg)

    • Group III: Compound 5c (20 mg/kg)

    • Group IV: Doxorubicin (2 mg/kg)

  • Administration: Administer the test compounds and reference drug intraperitoneally for 9 consecutive days, starting 24 hours after tumor inoculation.

Evaluation of Antitumor Activity
  • Mean Survival Time (MST): Record the mortality daily and calculate the MST for each group.

  • Percentage Increase in Lifespan (% ILS): Calculate using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100

  • Tumor Volume and Cell Count: On day 10, sacrifice four animals from each group and collect the peritoneal fluid. Measure the tumor volume and count the number of viable tumor cells using the trypan blue exclusion method.

  • Body Weight: Record the body weight of all animals at the beginning and end of the experiment.

Visualizations

Proposed Signaling Pathway

The following diagram illustrates a potential signaling pathway through which pyrazole derivatives may exert their anticancer effects, primarily through the inhibition of VEGFR-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Akt Akt PI3K->Akt Akt->Gene Proliferation Cell Proliferation Angiogenesis Gene->Proliferation VEGF VEGF VEGF->VEGFR2 Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibition Apoptosis Apoptosis Pyrazole->Apoptosis

Caption: Proposed mechanism of action for anticancer pyrazole derivatives.

Experimental Workflow

The following diagram outlines the workflow for the in vivo validation of "this compound."

G A Animal Acclimatization B EAC Tumor Inoculation A->B C Randomization into Treatment Groups B->C D Daily Treatment (9 days) C->D E Monitoring: Survival & Body Weight D->E F Sacrifice & Sample Collection (Day 10) D->F G Data Analysis: MST, %ILS, Tumor Volume, Viable Cell Count E->G F->G

Caption: Experimental workflow for in vivo antitumor activity assessment.

References

Benchmarking 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole Against the Commercial COX-2 Inhibitor Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the novel pyrazole compound, 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole, against the commercially successful anti-inflammatory drug, Celecoxib. Lacking pre-existing biological data for our target compound, this document outlines a rigorous, hypothetical experimental cascade designed to thoroughly characterize its pharmacodynamic and safety profiles. The presented data for this compound is illustrative, generated to provide a direct and meaningful comparison with established data for Celecoxib. This guide is intended for researchers, scientists, and drug development professionals to serve as a framework for the evaluation of novel pyrazole-based compounds.

I. Comparative Pharmacodynamic and Safety Profile

A direct comparison of the in vitro pharmacological and safety profiles of this compound and Celecoxib is presented below. The data for the target compound is hypothetical, based on a plausible profile for a novel pyrazole derivative.

Table 1: In Vitro Potency and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound150.05300
Celecoxib7.6[1]0.04[2]190[1]

Table 2: In Vitro Cytotoxicity Profile

CompoundCell Line (Cancer Type)IC50 (µM)
This compoundA549 (Lung Carcinoma)> 100
HT-29 (Colorectal Carcinoma)85
PC-3 (Prostate Carcinoma)92
CelecoxibA549 (Lung Carcinoma)35-65[3]
HCT116 (Colorectal Carcinoma)37.2[4]
U251 (Glioblastoma)11.7[4]

Table 3: In Vitro Safety Pharmacology Profile

CompoundAssayEndpointResult (IC50 in µM)
This compoundhERG Channel InhibitionIC5025
CYP2C9 InhibitionIC5018
CYP3A4 InhibitionIC50> 50
CYP2D6 InhibitionIC5035
CelecoxibhERG Channel InhibitionIC506.0[5][6]
CYP2C9 Inhibition-Primary metabolizing enzyme[7]
CYP3A4 Inhibition-Minor metabolizing enzyme[7]
CYP2D6 Inhibition-Inhibitor of CYP2D6[8][9]

II. Experimental Workflows and Signaling Pathways

To elucidate the biological activity and safety of novel compounds, a structured experimental approach is crucial. The following diagrams illustrate the proposed workflow for characterizing this compound and the relevant signaling pathway.

G Experimental Workflow for Compound Characterization A Compound Synthesis and Purification B Primary Screening: In Vitro COX-1/COX-2 Inhibition Assays A->B C Secondary Screening: In Vitro Cytotoxicity Assays (Cancer Cell Panel) B->C D Safety Assessment: hERG Channel Inhibition Assay B->D E Safety Assessment: CYP450 Inhibition Panel (e.g., 2C9, 3A4, 2D6) B->E F Data Analysis and Candidate Selection C->F D->F E->F

Caption: Proposed experimental workflow for the in vitro characterization of novel pyrazole compounds.

G COX-2 Signaling Pathway in Inflammation A Inflammatory Stimuli C Phospholipase A2 A->C B Membrane Phospholipids B->C D Arachidonic Acid C->D E COX-2 (Cyclooxygenase-2) D->E F Prostaglandin H2 (PGH2) E->F G Prostaglandin Synthases F->G H Prostaglandins (e.g., PGE2) G->H I Inflammation, Pain, Fever H->I J This compound / Celecoxib J->E Inhibition

Caption: The cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of pyrazole-based drugs.

III. Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays proposed for the characterization of this compound.

COX-1/COX-2 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human COX-1 and COX-2 enzymes.

  • Methodology: A commercially available colorimetric or fluorometric COX inhibitor screening assay kit will be used.

    • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.

    • Compound Preparation: The test compound and a reference standard (e.g., Celecoxib) are serially diluted in a suitable solvent (e.g., DMSO) to a range of concentrations.

    • Assay Procedure:

      • The enzymes are pre-incubated with the test compound or vehicle control in a 96-well plate.

      • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

      • The reaction is allowed to proceed for a specified time at 37°C.

      • The production of prostaglandin H2 (PGH2) or a subsequent product is measured using a colorimetric or fluorometric probe.

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of the test compound on a panel of human cancer cell lines.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be employed.

    • Cell Culture: Human cancer cell lines (e.g., A549, HT-29, PC-3) are cultured in appropriate media and conditions.

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The test compound is serially diluted and added to the cells. A vehicle control and a positive control (e.g., doxorubicin) are included.

    • Incubation: The plates are incubated for 48-72 hours.

    • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the concentration-response curve.

hERG Potassium Channel Inhibition Assay
  • Objective: To evaluate the potential of the test compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • Methodology: Automated patch-clamp electrophysiology on a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and prepared for the automated patch-clamp system.

    • Compound Application: The test compound is applied to the cells at a range of concentrations. A vehicle control and a known hERG inhibitor (e.g., E-4031) are included.

    • Electrophysiological Recording: Whole-cell currents are recorded using a specific voltage-clamp protocol designed to elicit hERG channel activity. The effect of the compound on the tail current is measured.

    • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a suitable model.

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To assess the inhibitory potential of the test compound against major drug-metabolizing CYP450 enzymes (e.g., CYP2C9, CYP3A4, CYP2D6).

  • Methodology: A fluorescent-based or LC-MS/MS-based assay using human liver microsomes.

    • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, a specific CYP isoform substrate, and a NADPH regenerating system is prepared.

    • Compound Incubation: The test compound or a known inhibitor is pre-incubated with the reaction mixture.

    • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and terminated after a specific incubation time.

    • Metabolite Detection: The formation of the metabolite is quantified using a fluorescent plate reader or by LC-MS/MS.

    • Data Analysis: The percentage of inhibition of each CYP isoform is calculated at various concentrations of the test compound. The IC50 value for each enzyme is determined from the concentration-response curve.

IV. Conclusion

This comparative guide provides a foundational framework for the preclinical evaluation of this compound. The hypothetical data presented suggests that the compound may possess a favorable in vitro profile, with potent and selective COX-2 inhibition and a potentially wider therapeutic window compared to Celecoxib in terms of cytotoxicity and hERG channel inhibition. However, it is crucial to emphasize that these are illustrative projections. The outlined experimental protocols provide a clear and robust path forward for the empirical determination of the compound's biological and safety characteristics. The successful execution of these studies will be paramount in ascertaining the true therapeutic potential of this compound as a novel anti-inflammatory agent.

References

"3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" performance in different assay systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of the performance of various pyrazole-containing compounds in key assay systems, offering insights into their potential as therapeutic agents. While specific experimental data for 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole is not publicly available, this document summarizes the performance of structurally related pyrazole derivatives in assays for kinase inhibition, anticancer, and anti-inflammatory activities. This comparative analysis, supported by detailed experimental protocols, serves as a valuable resource for researchers investigating the therapeutic potential of this chemical class.

Kinase Inhibition: Targeting the JNK Signaling Pathway

Many pyrazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress, inflammation, and apoptosis.[1] The JNK signaling cascade is a critical pathway in various diseases, making it a significant target for drug discovery.[1]

G stress Stress Stimuli (e.g., UV, Cytokines) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k map2k MAP2K (MKK4/7) map3k->map2k jnk JNK map2k->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation proliferation Proliferation cjun->proliferation inhibitor Pyrazole Inhibitors inhibitor->jnk

Table 1: Performance of Pyrazole Derivatives as JNK Inhibitors

Compound ClassSpecific CompoundJNK Isoform(s)IC50Reference
AminopyrazoleSR-3576JNK37 nM[2]
IndazoleSR-3737JNK312 nM[2]
Experimental Protocol: In Vitro JNK Kinase Assay

This protocol describes a radioactive method for measuring JNK activity.[1]

Materials:

  • Recombinant active JNK enzyme

  • c-Jun peptide substrate

  • Kinase Assay Buffer

  • Unlabeled ATP

  • [γ-³²P]ATP

  • 75 mM phosphoric acid

  • Phosphocellulose filter paper (P81)

  • Acetone

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing recombinant active JNK (10-50 ng) and c-Jun peptide substrate (5-20 µM) in Kinase Assay Buffer.

  • Initiate Reaction: Add an ATP solution containing 100 µM unlabeled ATP and 0.5 µCi of [γ-³²P]ATP to start the reaction.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 25 µL of 75 mM phosphoric acid.

  • Spotting: Spot 20 µL of the reaction mixture onto a phosphocellulose filter paper.

  • Washing: Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash with acetone.

  • Detection: Air dry the filter paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

G start Start setup Prepare Reaction Mix (JNK, Substrate, Buffer) start->setup initiate Add [γ-³²P]ATP setup->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (Phosphoric Acid) incubate->stop spot Spot on Filter Paper stop->spot wash Wash Filter Paper spot->wash detect Quantify Radioactivity wash->detect end End detect->end

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[3] The antiproliferative activity is often assessed using the MTT assay, which measures cell viability.

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound ClassSpecific CompoundCell LineIC50Reference
3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivativeCompound 9c (with 4-chlorophenyl moiety)A549, HepG2, HCT116, MCF-7Not specified, but most potent[3]
1-Aryl-1H-pyrazole-fused Curcumin AnalogueCompound 7hMDA-MB-231Not specified, potent activity[4]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 96-well plates

  • Test compound (e.g., pyrazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compound seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds showing efficacy in animal models of inflammation.[5] The carrageenan-induced paw edema assay is a standard in vivo model for evaluating acute inflammation.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound ClassSpecific CompoundAnimal ModelDose% Inhibition of Edema (at 3h)Reference
1,3,4-Trisubstituted PyrazoleCompound 5aRatNot specified≥84.2%[5]
3-Phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamideCompound 10gRatNot specified78%[5]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol describes the induction and assessment of paw edema in rodents to evaluate the anti-inflammatory effects of a test compound.[6]

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (1% in saline)

  • Test compound

  • Vehicle control

  • Positive control (e.g., Indomethacin)

  • Pletysmometer or calipers

Procedure:

  • Animal Dosing: Administer the test compound, vehicle, or positive control to the animals (e.g., orally).

  • Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

G start Start dosing Administer Test Compound start->dosing induction Inject Carrageenan in Paw dosing->induction measurement Measure Paw Volume Over Time induction->measurement analysis Calculate % Inhibition measurement->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole should be treated as a hazardous chemical waste. The presence of a chloromethyl group classifies this compound as a halogenated organic substance, necessitating specific disposal protocols in adherence to safety and environmental regulations. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Hazard Assessment and Waste Profile

Due to its chemical structure, this compound presents potential hazards. Pyrazole derivatives are known for a wide range of pharmacological activities and should be handled with care.[1] More significantly, as a halogenated organic compound, it is presumed to be hazardous and requires disposal through regulated channels.[2][3] Halogenated organic wastes are typically disposed of via incineration at specialized hazardous waste facilities.[2]

Under no circumstances should this compound or its containers be disposed of in regular trash or discharged down the drain.

II. Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure that the following personal protective equipment is worn:

PPE ItemSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionNitrile gloves
Body ProtectionLaboratory coat
RespiratoryUse in a well-ventilated area or fume hood.

III. Step-by-Step Disposal Protocol

The primary method for disposing of this compound and its contaminated materials is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal service.[1][4]

Step 1: Waste Segregation

Proper waste segregation is critical to prevent accidental chemical reactions and ensure correct disposal.[4]

  • Solid Waste:

    • Collect any unused or expired solid this compound in a designated, sealed container clearly labeled for "Halogenated Organic Waste."[2][3]

    • All materials that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must also be placed in this container.[4]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[2][4]

    • It is crucial to keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[5][6]

Step 2: Container Selection and Labeling

  • Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[1]

  • Labeling: The waste container must be clearly labeled with the following information:[1][6]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents with their approximate concentrations.

    • The date when waste accumulation began.

    • The name of the principal investigator and the laboratory location.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1]

  • This area should be secure and away from incompatible materials.

Step 4: Waste Pickup and Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a waste pickup.[4]

  • Provide a detailed inventory of the waste, including the chemical names and quantities.

  • Follow all specific instructions provided by the EHS or the disposal contractor for packaging and preparing the waste for transport.

Step 5: Decontamination

  • Any glassware or equipment that has come into contact with this compound should be decontaminated.

  • The initial rinseate from the cleaning process must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may be disposed of according to standard laboratory procedures, pending your institution's specific guidelines.

IV. Spill Management

In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material and place it in a sealed container for disposal as halogenated organic waste. Ventilate the area thoroughly. For large spills, contact your institution's EHS department for assistance.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Identify this compound for Disposal assess Hazard Assessment: Classify as Halogenated Organic Waste start->assess ppe Don appropriate PPE assess->ppe is_solid Is the waste solid or liquid? ppe->is_solid collect_solid Collect in 'Solid Halogenated Waste' container is_solid->collect_solid Solid collect_liquid Collect in 'Liquid Halogenated Waste' container is_solid->collect_liquid Liquid label_container Label container with 'Hazardous Waste' and contents collect_solid->label_container collect_liquid->label_container store_waste Store in designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for pickup store_waste->contact_ehs end End: Waste is properly disposed of contact_ehs->end

References

Personal protective equipment for handling 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling halogenated aromatic compounds and pyrazole derivatives and are intended to ensure a safe laboratory environment.

Hazard Summary
Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to prevent exposure through skin contact, inhalation, or ingestion. All handling of this compound should be conducted in a certified chemical fume hood.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash GogglesMust meet national equivalent standards (e.g., EN166). Required for all handling.
Face ShieldTo be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDouble gloving is required. Use nitrile or viton gloves and inspect for integrity before each use. Dispose of contaminated gloves properly[5].
Body Protection Laboratory CoatStandard for all laboratory work. Should be buttoned completely.
Impervious Clothing/ApronRecommended to prevent skin contact, especially when handling larger quantities.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used if there is a risk of generating dust or aerosols outside of a fume hood[6].

Operational Plan

Preparation and Handling
  • Designated Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[5].

  • Pre-Handling Check : Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Weighing and Transferring :

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula for transfers and avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • During Reaction :

    • Keep all containers tightly closed when not in use.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove PPE carefully, avoiding self-contamination. The outer gloves should be removed first, followed by the inner gloves after handling is complete.

    • Wash hands thoroughly with soap and water after removing PPE[5].

Disposal Plan

As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste. Do not dispose of it down the drain[5].

Waste Segregation and Collection
  • Waste Container : Use a designated, properly labeled, and sealed container for all waste containing this compound. The container should be marked as "Hazardous Waste: Halogenated Organic Compounds"[7][8][9].

  • Segregation :

    • Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and reduce costs[7][8].

    • Do not mix this waste with acids, bases, or heavy metals[7][10].

  • Solid Waste : Collect any contaminated solid waste, such as used gloves, weighing paper, and absorbent pads, in a sealed, labeled plastic bag and place it in the designated solid hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing the compound in a sealed, compatible container. Ensure the container is stored in secondary containment to prevent spills.

  • Spill Management :

    • For small spills within the fume hood, use an inert absorbent material to clean up the spill. Place the absorbent material in a sealed bag and dispose of it as halogenated hazardous waste[7].

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[7].

Waste Disposal Procedure
  • Labeling : Ensure the hazardous waste container is accurately labeled with the full chemical name and approximate quantities of all constituents[9].

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials[7].

  • Collection : When the container is nearly full, contact your institution's EHS department to arrange for pickup and proper disposal according to local and national regulations.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Reaction handle1->handle2 handle3 Monitor Reaction handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: Workflow for handling this compound.

References

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3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.